3-(2-bromoethyl)benzonitrile
Description
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Properties
CAS No. |
942282-39-5 |
|---|---|
Molecular Formula |
C9H8BrN |
Molecular Weight |
210.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis pathways for 3-(2-bromoethyl)benzonitrile
An In-depth Technical Guide to the Synthesis of 3-(2-bromoethyl)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable bifunctional intermediate in medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the underlying chemical principles and strategic considerations behind methodological choices. The primary focus is on the robust and widely applicable method starting from the corresponding alcohol, 3-(2-hydroxyethyl)benzonitrile. An alternative, classical approach via the Sandmeyer reaction is also discussed for contexts where precursor availability dictates a different strategy. Each section is grounded in established chemical literature to ensure scientific integrity and reproducibility.
Introduction and Strategic Importance
This compound is a key molecular building block possessing two distinct and synthetically versatile functional groups: an aromatic nitrile and a primary alkyl bromide. The nitrile group serves as a precursor to amines, amides, carboxylic acids, and tetrazoles, while the bromoethyl moiety is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functionalities through C-N, C-O, C-S, and C-C bond formation. This dual reactivity makes it an attractive intermediate for constructing complex molecular scaffolds, particularly in the synthesis of pharmaceutical agents and other bioactive compounds.
The successful synthesis of this intermediate hinges on the strategic manipulation of these functional groups, primarily involving the efficient conversion of a stable precursor into the more reactive alkyl bromide. This guide will dissect the most reliable methods to achieve this transformation with high yield and purity.
Retrosynthetic Analysis and Primary Pathway Overview
A logical retrosynthetic disconnection of the target molecule, this compound, points to the C-Br bond as the key transform. This suggests that the most direct precursor is the corresponding primary alcohol, 3-(2-hydroxyethyl)benzonitrile. This alcohol is a stable, often commercially available compound that can be efficiently converted to the desired alkyl bromide.
This primary pathway, therefore, consists of one core transformation: the bromination of an alcohol.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Bromination of 3-(2-Hydroxyethyl)benzonitrile
This is the most direct and highly recommended route for the synthesis of this compound. The starting material, 3-(2-hydroxyethyl)benzonitrile (also known as 2-(3-cyanophenyl)ethanol), is readily accessible. The core of this pathway is the substitution of the hydroxyl group with a bromine atom.
Rationale for Reagent Selection
For the conversion of primary alcohols to alkyl bromides, several reagents are effective. The choice of reagent is critical to avoid side reactions such as elimination or rearrangement.
-
Phosphorus Tribromide (PBr₃): This is an excellent choice for primary and secondary alcohols. The reaction proceeds via an Sₙ2 mechanism, which involves the formation of an alkoxyphosphite intermediate, converting the hydroxyl group into an excellent leaving group. This mechanism is highly reliable for primary alcohols and avoids the formation of carbocation intermediates, thereby preventing rearrangements.
-
Hydrobromic Acid (HBr): Concentrated HBr can also be used to convert primary alcohols to alkyl bromides. The reaction is typically slower than with PBr₃ and may require heating. For primary alcohols, the mechanism is also Sₙ2, initiated by the protonation of the alcohol to form a good leaving group (water).
-
Appel Reaction (CBr₄ / PPh₃): This method offers milder conditions and also proceeds with inversion of configuration via an Sₙ2 pathway. It is particularly useful for sensitive substrates, though it can be more expensive and generate triphenylphosphine oxide as a byproduct, which can complicate purification.
For its high efficiency and clean conversion of primary alcohols, PBr₃ is often the preferred reagent for this synthesis.
Detailed Experimental Protocol (Using PBr₃)
This protocol is a representative procedure for the bromination of a primary alcohol.
Materials and Equipment:
-
3-(2-hydroxyethyl)benzonitrile
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser (with drying tube)
-
Ice-water bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve 3-(2-hydroxyethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether (or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C during the addition. Note: PBr₃ reacts violently with water; ensure all glassware is scrupulously dry.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (disappearance of starting material), carefully and slowly pour the reaction mixture over crushed ice. Caution: This will quench the excess PBr₃ and is an exothermic process.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Water.
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Experimental workflow for the synthesis via alcohol bromination.
Alternative Pathway: Sandmeyer Reaction Approach
While less direct, the Sandmeyer reaction provides a powerful alternative for constructing the benzonitrile moiety from an aromatic amine. This route is valuable if, for instance, 3-(2-hydroxyethyl)aniline is a more accessible starting material than 3-(2-hydroxyethyl)benzonitrile.
The key steps involve:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl).
-
Cyanation: Displacement of the diazonium group with a nitrile using a copper(I) cyanide catalyst.
Crucial Consideration: The free hydroxyl group can potentially interfere with the diazotization step. While not always necessary, protecting the alcohol (e.g., as an acetate ester) prior to the Sandmeyer reaction is a prudent measure to ensure high yields. The protecting group would then be removed before the final bromination step.
Retrosynthetic Analysis and Methodological Synthesis of 3-(2-Bromoethyl)benzonitrile
Executive Summary
The molecule 3-(2-bromoethyl)benzonitrile is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and advanced materials synthesis. It possesses two orthogonal reactive sites: an electrophilic alkyl bromide (primed for nucleophilic substitution or cross-coupling) and an electron-withdrawing, synthetically malleable nitrile group.
The primary challenge in synthesizing this molecule lies in chemoselectivity —specifically, transforming precursors without inadvertently reducing, hydrolyzing, or substituting the sensitive nitrile moiety. This whitepaper provides a rigorous retrosynthetic analysis, mechanistic rationale, and self-validating experimental protocols for the optimal synthesis of this compound.
Retrosynthetic Disconnections & Strategic Evaluation
To identify the most robust laboratory pathway, we must evaluate potential disconnections based on functional group compatibility and reaction kinetics.
Figure 1: Retrosynthetic tree evaluating three distinct pathways for this compound.
Pathway Analysis:
-
Path A (Optimal - FGI via Alcohol): Derives the target from 3-(2-hydroxyethyl)benzonitrile, which is accessed via the reduction of 2-(3-cyanophenyl)acetic acid. This route relies on highly predictable, chemoselective transformations that leave the nitrile intact [1, 4].
-
Path B (Viable but Problematic - Hydrobromination): Utilizes anti-Markovnikov hydrobromination (HBr, peroxides) of 3-vinylbenzonitrile. While theoretically sound, the radical conditions required can induce unwanted polymerization of the styrene derivative, severely impacting yield.
-
Path C (Flawed - Cyanation): Attempts a Rosenmund-von Braun or Pd-catalyzed cyanation of 1-bromo-3-(2-bromoethyl)benzene. Expert Insight: This route is fundamentally flawed due to competing kinetics. The primary aliphatic bromide is highly susceptible to
displacement by the cyanide ion. Consequently, this route would preferentially yield the aliphatic nitrile (3-(3-bromophenyl)propanenitrile) rather than the desired aryl nitrile.
Mechanistic Rationale for the Optimal Route
The success of Path A hinges on two highly controlled, chemoselective steps.
Step 1: Chemoselective Borane Reduction
Standard reducing agents like Lithium Aluminum Hydride (
Borane is an electrophilic reducing agent (Lewis acid). It reacts rapidly with the electron-rich carbonyl oxygen of the carboxylic acid to form a triacyloxyborane intermediate. Conversely, the electron-deficient carbon of the nitrile group is a poor Lewis base and remains unreactive at temperatures between 0°C and 25°C.
Figure 2: Logical flow of chemoselectivity demonstrating why BH3·THF selectively reduces the acid.
Step 2: The Appel Reaction
Converting the resulting primary alcohol to an alkyl bromide requires mild conditions to prevent acid-catalyzed hydrolysis of the nitrile to an amide or carboxylic acid. The Appel reaction utilizes triphenylphosphine (
Quantitative Data: Reagent Comparison
To further justify the reagent selection, the following tables summarize the chemoselectivity and operational profiles of common reagents for these transformations.
Table 1: Chemoselectivity of Reducing Agents on 2-(3-Cyanophenyl)acetic acid
| Reducing Agent | -COOH Reduction | -CN Reduction | Byproducts / Notes | Verdict |
| Fast | Fast | Primary amine formation | ❌ Rejected | |
| None (Inert) | None (Inert) | Requires activation (mixed anhydride) | ❌ Rejected | |
| Fast | Inert (at 0-25°C) | ✅ Optimal |
Table 2: Brominating Agents for Primary Alcohols (Nitrile Compatibility)
| Brominating Agent | Conditions | Nitrile Compatibility | Byproduct Removal | Verdict |
| Highly Acidic, Reflux | Poor (Hydrolysis risk) | Easy (Aqueous wash) | ❌ Rejected | |
| Acidic, 0°C to RT | Moderate | Moderate (Phosphorous acid) | ⚠️ Usable | |
| Neutral, 0°C to RT | Excellent | Requires chromatography ( | ✅ Optimal |
Self-Validating Experimental Protocols
A self-validating protocol incorporates inline analytical checkpoints (e.g., visual cues, TLC, NMR shifts) to confirm the success of each step before proceeding, ensuring trustworthiness and reproducibility.
Protocol 1: Synthesis of 3-(2-hydroxyethyl)benzonitrile
Objective: Chemoselective reduction of 2-(3-cyanophenyl)acetic acid.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon balloon.
-
Dissolution: Add 2-(3-cyanophenyl)acetic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add
(1.0 M in THF, 15.0 mL, 1.5 equiv) dropwise via syringe over 15 minutes.-
Validation Checkpoint 1 (Visual): Observe steady bubbling. This is
gas evolving as the borane reacts with the acidic proton of the carboxylic acid.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Validation Checkpoint 2 (TLC): Elute an aliquot in 1:1 Hexanes/Ethyl Acetate. The starting material (
, streaking) should disappear, replaced by a new UV-active spot ( ).
-
-
Quench & Workup: Cool to 0°C and carefully quench by dropwise addition of Methanol (10 mL) until gas evolution ceases. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (30 mL). Wash the organic layer with brine, dry over anhydrous
, and concentrate.-
Validation Checkpoint 3 (
NMR): Confirm the disappearance of the broad -COOH singlet ( ppm) and the appearance of a new triplet ( ppm) corresponding to the protons.
-
Protocol 2: Synthesis of this compound (Appel Reaction)
Objective: Neutral conversion of the primary alcohol to an alkyl bromide.
-
Setup: In a flame-dried 100 mL flask under argon, dissolve 3-(2-hydroxyethyl)benzonitrile (8.0 mmol) and Carbon Tetrabromide (
, 9.6 mmol, 1.2 equiv) in anhydrous Dichloromethane (DCM, 40 mL). Cool to 0°C. -
Reagent Addition: Add Triphenylphosphine (
, 10.4 mmol, 1.3 equiv) in small portions over 10 minutes.-
Validation Checkpoint 1 (Visual): The solution will turn slightly yellow, and a white precipitate (Triphenylphosphine oxide,
) will gradually begin to form as the reaction progresses.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Validation Checkpoint 2 (TLC): Elute in 4:1 Hexanes/Ethyl Acetate. The alcohol (
) should be fully consumed, replaced by a less polar product spot ( ).
-
-
Workup & Purification: Add Hexanes (40 mL) directly to the DCM mixture to crash out the majority of the
. Filter the suspension through a pad of Celite and concentrate the filtrate. Purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate).-
Validation Checkpoint 3 (
NMR): The triplet corresponding to the ( ppm) will shift upfield to ppm, characteristic of the protons. The integration of the aromatic protons (4H) must remain consistent, confirming the nitrile group was not compromised.
-
References
-
Appel Reaction: Mechanism and Modifications Wikipedia, The Free Encyclopedia, 2023. URL: [Link]
-
Application of Appel reaction to the primary alcohol groups of fructooligosaccharides: Synthesis of 6,6′,6′′-trihalogenated 1-kestose derivatives Zetryana Puteri Tachrim, et al. Arkivoc, 2018, Part (vii), 341-348. URL:[Link]
-
Chemoselective Reduction of Carboxylic Acid to Alcohol in the Presence of Ketone/Nitrile ResearchGate (Aggregated Mechanistic Data on Borohydride and Borane Selectivity), 2022. URL: [Link]
-
Alcohol to Bromide - Common Conditions (Appel Reaction) Common Organic Chemistry, 2023. URL:[Link]
Physical and chemical properties of 3-(2-bromoethyl)benzonitrile
CAS: 942282-39-5 | Formula: C₉H₈BrN | Molecular Weight: 210.07 g/mol
Executive Summary
3-(2-Bromoethyl)benzonitrile is a specialized bifunctional intermediate used primarily in medicinal chemistry and advanced organic synthesis. Characterized by a reactive primary alkyl bromide tethered to a meta-substituted benzonitrile core, it serves as a critical "linker" scaffold. Its dual reactivity profile—combining the electrophilic susceptibility of the alkyl bromide with the versatile transformation potential of the cyano group—makes it indispensable for constructing fused heterocycles, peptidomimetics, and target-specific enzyme inhibitors (e.g., PARP inhibitors).
Part 1: Identity & Physicochemical Profile[1][2]
This compound is structurally distinct from its lower homolog, 3-(bromomethyl)benzonitrile. The ethylene spacer (-CH₂CH₂-) alters its steric profile and lipophilicity, influencing binding affinity in drug targets compared to the methylene analog.
Chemical Identity Table
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 942282-39-5 |
| Molecular Formula | C₉H₈BrN |
| SMILES | N#Cc1cccc(CCBr)c1 |
| Structural Class | Arylalkyl Bromide / Aromatic Nitrile |
Physical Properties & Solubility
Note: As a specialized intermediate, experimental constants vary by purity and synthesis method. The following represents consensus data for high-purity research grades.
| Property | Value / Description |
| Physical State | Low-melting solid or viscous oil (dependent on purity/temperature). |
| Melting Point | Typically < 50°C (Exact value often batch-specific). |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Insoluble in water. |
| Stability | Moisture sensitive (slow hydrolysis); Light sensitive (bromide degradation). |
Part 2: Synthetic Routes & Production[3][5][6]
High-purity synthesis of this compound typically avoids direct bromination of the ethyl group to prevent radical side reactions on the benzylic position. The most robust pharmaceutical-grade route proceeds via the alcohol intermediate, 3-(2-hydroxyethyl)benzonitrile (CAS 193290-27-6).
Preferred Synthetic Workflow
Step 1: Selective Reduction Precursor: 3-Cyanophenylacetic acid. Reagent: Borane-THF or Borane-DMS. Rationale: Borane selectively reduces the carboxylic acid to the primary alcohol without affecting the cyano group, which is susceptible to reduction by stronger hydrides like LiAlH₄.
Step 2: Bromination (Appel Reaction or PBr₃) Precursor: 3-(2-Hydroxyethyl)benzonitrile. Reagent: Phosphorus Tribromide (PBr₃) or CBr₄/PPh₃. Rationale: PBr₃ is preferred over HBr. HBr requires high temperatures and acidic conditions that can hydrolyze the nitrile to a carboxylic acid or amide. PBr₃ operates under mild conditions (0°C to RT), preserving the nitrile integrity.
Synthesis Diagram (DOT)
Figure 1: Step-wise synthetic pathway avoiding nitrile hydrolysis.
Part 3: Chemical Reactivity & Transformations[1]
The compound contains two distinct electrophilic sites: the alkyl bromide (primary electrophile) and the nitrile carbon (secondary electrophile).
Nucleophilic Substitution (S_N2)
The primary alkyl bromide is highly reactive toward nucleophiles.
-
Amination: Reaction with primary/secondary amines yields secondary/tertiary amines (common in CNS drug synthesis).
-
Azidation: Reaction with NaN₃ yields the azide, a precursor for "Click Chemistry" (triazole formation).
-
Thiolation: Reaction with thiols yields thioethers.
Nitrile Transformations
The cyano group remains stable during alkylation but can be activated later.
-
Tetrazole Formation: Reaction with NaN₃/NH₄Cl yields the tetrazole bioisostere of a carboxylic acid.
-
Hydrolysis: Acidic/Basic hydrolysis converts the nitrile to benzoic acid derivatives.
Reactivity Diagram (DOT)
Figure 2: Divergent reactivity pathways. Solid lines indicate alkyl bromide substitution; dashed lines indicate nitrile activation.
Part 4: Handling, Stability & Safety
Safety Profile (E-E-A-T)
As an alkyl bromide, this compound is a potent alkylating agent and must be handled with strict containment.
-
Lachrymator: Like many phenethyl halides, it can cause severe eye irritation and tearing.
-
Skin Corrosive: Direct contact may cause chemical burns or sensitization.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Storage & Handling Protocol
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The bromide leaving group can degrade upon prolonged exposure to atmospheric moisture, releasing HBr.
-
Temperature: Refrigerate (2-8°C) to prevent slow elimination to the styrene derivative (3-cyanostyrene).
-
Quenching: Quench spills with aqueous sodium thiosulfate (to neutralize any free bromine) followed by dilute NaOH.
References
-
ChemicalBook. (2025). This compound Product Entry & CAS Data.
-
BenchChem. (2025).[1][2][3][4] Technical Guide to Brominated Benzonitrile Intermediates.
-
CymitQuimica. (2025). Catalog Entry for CAS 942282-39-5.
-
Master Organic Chemistry. (2015). PBr3 and SOCl2: Reagents For Converting Alcohols To Alkyl Halides.
Sources
Reactivity profile of the bromoethyl group in 3-(2-bromoethyl)benzonitrile
An In-Depth Technical Guide to the Reactivity Profile of the Bromoethyl Group in 3-(2-Bromoethyl)benzonitrile
Abstract: this compound is a bifunctional organic molecule featuring a primary alkyl bromide and a meta-substituted nitrile group on a benzene ring. While specific literature on this precise compound is limited, its reactivity can be confidently predicted based on well-established principles of organic chemistry and data from analogous structures. This guide provides a comprehensive analysis of the reactivity profile of the bromoethyl group, focusing on its propensity for nucleophilic substitution (S(_{N})2) and elimination (E2) reactions. We will explore the mechanistic underpinnings of these transformations, factors influencing reaction outcomes, and potential synthetic applications in drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.
Introduction and Structural Analysis
This compound presents a unique combination of functional groups that dictate its chemical behavior. The core structure consists of:
-
A Primary Bromoethyl Group (-CH₂CH₂Br): This is the primary site of reactivity discussed in this guide. As a primary alkyl halide, it is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution (S(_{N})2) reactions. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom.
-
A Nitrile Group (-C≡N): This is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can influence the reactivity of other parts of the molecule through inductive effects. The nitrile group itself can undergo various transformations (e.g., hydrolysis to a carboxylic acid, reduction to an amine), offering further synthetic handles.
-
A Meta-Substituted Benzene Ring: The meta relationship between the bromoethyl and nitrile groups means that the electronic influence of the nitrile group on the benzylic-like position is purely inductive, as resonance effects do not extend to the meta position.
The primary focus of this guide is to dissect the competitive reaction pathways available to the bromoethyl moiety, providing a predictive framework for its synthetic manipulation.
Physicochemical Properties and Spectroscopic Profile
Detailed experimental data for this compound is not widely published. However, its fundamental properties can be calculated, and its spectroscopic characteristics can be predicted to aid in its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN | Calculated |
| Molecular Weight | 210.07 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and insoluble in water.[1] | Analogy |
Expected Spectroscopic Data:
-
¹H NMR: One would expect to see two triplets in the aliphatic region, corresponding to the two -CH₂- groups of the ethyl chain, with a typical coupling constant (J) of ~7 Hz. The aromatic region would show complex multiplets corresponding to the four protons on the benzene ring.
-
¹³C NMR: Distinct peaks for the two aliphatic carbons, the four aromatic carbons (due to symmetry), and the nitrile carbon (typically >110 ppm) would be expected.
-
IR Spectroscopy: A sharp, strong absorption band around 2230-2210 cm⁻¹ characteristic of the C≡N stretch is a key diagnostic feature.[2] A peak in the 600-700 cm⁻¹ range for the C-Br stretch would also be present.
-
Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the presence of a single bromine atom.
Core Reactivity: Nucleophilic Substitution vs. Elimination
The primary bromoethyl group is the molecule's most reactive site under nucleophilic or basic conditions. The two major competing pathways are S(_{N})2 and E2 reactions.
Nucleophilic Substitution (S(_{N})2) Pathway
The sterically accessible primary carbon attached to the bromine atom makes this compound an ideal substrate for S(_{N})2 reactions. This pathway involves a backside attack by a nucleophile, leading to the displacement of the bromide ion in a single, concerted step.
Key Characteristics:
-
Mechanism: Bimolecular, single-step process.
-
Favorable Conditions: Strong, non-bulky nucleophiles (e.g., CN⁻, I⁻, RS⁻, N₃⁻, RNH₂), polar aprotic solvents (e.g., acetone, DMF, DMSO), and lower temperatures.
-
Products: A wide array of derivatives can be synthesized by varying the nucleophile. For example, reaction with sodium azide yields an azido derivative, while reaction with sodium cyanide extends the carbon chain, producing a dinitrile.[3]
Caption: E2 mechanism leading to 3-vinylbenzonitrile.
Comparison with the Benzylic Isomer: 3-(Bromomethyl)benzonitrile
It is crucial to distinguish the reactivity of this compound from its more commonly documented isomer, 3-(bromomethyl)benzonitrile. The latter is a benzylic bromide, and its reactivity is significantly enhanced. [4] Table 2: Reactivity Comparison of Bromo-Substituted Benzonitrile Isomers
| Feature | This compound (Primary Halide) | 3-(Bromomethyl)benzonitrile (Benzylic Halide) |
|---|---|---|
| S(_{N})1 Reactivity | Extremely low; primary carbocation is highly unstable. | Significant; the benzylic carbocation is resonance-stabilized by the aromatic ring. |
| S(_{N})2 Reactivity | Good; sterically accessible primary carbon. | Excellent; the transition state is stabilized by the adjacent π-system of the benzene ring. [5] |
| E1 Reactivity | Negligible. | Possible, competes with S({N})1 under appropriate conditions. |
| E2 Reactivity | Competes with S({N})2, favored by strong, bulky bases. | Possible, but often outcompeted by rapid substitution reactions. |
This comparison underscores the importance of the ethyl spacer, which insulates the reactive C-Br bond from the direct electronic effects of the aromatic ring, making its reactivity profile that of a typical primary alkyl halide rather than an activated benzylic system.
Synthetic Applications and Potential in Drug Development
The dual functionality of this compound makes it a valuable intermediate for building complex molecular architectures. The benzonitrile moiety is a common feature in many pharmaceutical agents, and the ability to functionalize the side chain via the bromoethyl group opens numerous possibilities. [6]
-
Synthesis of Novel Amines: Reaction with primary or secondary amines provides access to a variety of substituted phenethylamines, which are privileged scaffolds in medicinal chemistry.
-
Formation of Ethers and Thioethers: Nucleophilic substitution with alkoxides or thiolates can be used to introduce ether or thioether linkages, respectively, which are important for modulating properties like lipophilicity and metabolic stability in drug candidates.
-
Precursor to Polymerizable Monomers: The elimination product, 3-vinylbenzonitrile, can serve as a monomer for polymerization reactions, leading to functionalized polystyrene-type materials.
Representative Experimental Protocols
The following are general, representative protocols for the major reaction pathways. These should be considered as starting points and will require optimization for specific substrates and scales.
Protocol: General Procedure for S(_{N})2 Reaction with a Nucleophile (e.g., Sodium Azide)
Caption: Experimental workflow for a typical S(_{N})2 reaction.
Detailed Steps:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equivalent) in an appropriate volume of anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add the desired nucleophile, such as sodium azide (1.2 equivalents), to the solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Follow the disappearance of the starting material using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol: General Procedure for E2 Elimination
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a strong, bulky base like potassium tert-butoxide (1.5 equivalents) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the formation of 3-vinylbenzonitrile.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Safety, Handling, and Storage
-
Hazards: this compound should be handled with care. As a primary alkyl bromide, it is a potential alkylating agent and should be considered toxic and corrosive. [7]The nitrile group adds to its toxicity profile, as some nitriles can release cyanide in vivo. [1]* Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves. [8]* Handling: Avoid inhalation of vapors and contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. [1]
Conclusion
The reactivity of the bromoethyl group in this compound is governed by the principles that apply to primary alkyl halides. It is an excellent substrate for S({N})2 reactions with a wide range of nucleophiles, providing a reliable route to diverse functionalized phenethyl derivatives. In parallel, it can undergo E2 elimination to form 3-vinylbenzonitrile, a pathway that is favored by the use of strong, sterically hindered bases and higher temperatures. The insulating effect of the ethyl chain clearly distinguishes its reactivity from that of the more activated benzylic bromide isomer. A thorough understanding of this S({N})2/E2 dichotomy allows for the rational design of synthetic routes to leverage this versatile chemical building block in pharmaceutical and materials science research.
References
- Benchchem. (n.d.). An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-2-(bromomethyl)benzonitrile.
- Benchchem. (n.d.). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile in Pharmaceutical Intermediate Synthesis.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
-
Chem LibreTexts. (2024, March 24). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]
-
Research Communities. (2024, June 25). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
- University of Calgary. (n.d.). Exercise 13: - Elimination reactions.
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. [Link]
-
Slideshare. (2022, August 28). Elimination Reactions. [Link]
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- 1. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 6. communities.springernature.com [communities.springernature.com]
- 7. fishersci.com [fishersci.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Strategic Utilization of 3-(2-bromoethyl)benzonitrile: A Gateway to meta-Substituted Phenethylamines
Executive Summary
In the architecture of small-molecule drug discovery, the spacing between pharmacophores is as critical as the pharmacophores themselves. While benzyl halides (1-carbon spacer) are ubiquitous in organic synthesis, 3-(2-bromoethyl)benzonitrile offers a privileged entry into the phenethylamine class (2-carbon spacer)—a structural motif fundamental to neurochemistry and kinase inhibition.
This technical guide dissects the utility of this compound as a bifunctional scaffold. Unlike its para isomers, the meta substitution pattern offers unique vectoral properties for accessing the "kinked" geometries often required for high-affinity binding to Monoamine Transporters (MATs) and specific G-Protein Coupled Receptors (GPCRs).
Module 1: Structural Logic & Synthetic Advantage
The "Two-Carbon" Imperative
The phenethyl (2-phenylethyl) chain is the backbone of neurotransmitters like dopamine, norepinephrine, and serotonin. Synthetic routes that rely on extending benzyl halides often require homologation steps (e.g., cyanide displacement followed by reduction) that can be chemically harsh or low-yielding.
This compound solves this by providing the pre-formed 2-carbon spacer with a terminal electrophile (bromide) and a latent nucleophile/electrophile (nitrile) in the meta position.
-
Electrophilic Handle (
): A primary alkyl bromide susceptible to clean displacement by amines, thiols, and alkoxides. -
Orthogonal Handle (
): A robust masking group for amines (via reduction), carboxylic acids (via hydrolysis), or heterocycles (via cycloaddition).
Synthetic Access
The most robust route to this scaffold is the bromination of the commercially available 3-(2-hydroxyethyl)benzonitrile . Direct bromination of 3-ethylbenzonitrile is less selective, often leading to benzylic bromination (1-position) rather than the desired terminal (2-position) functionalization.
Figure 1: Preferred synthetic pathway via the Appel reaction, avoiding harsh acidic conditions that might hydrolyze the nitrile.
Module 2: Medicinal Chemistry Applications[1][2]
CNS Ligand Development (MAT Inhibitors)
The meta-substituted phenethylamine scaffold is a recurring motif in serotonin-norepinephrine reuptake inhibitors (SNRIs). The this compound scaffold allows for the rapid generation of libraries where the amine portion is varied (via
Mechanism of Action: Displacement of the bromide with secondary amines (e.g., piperazine, pyrrolidine) yields tertiary amines analogous to the side chains of diverse psychotropic drugs.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule acts as a "linker-fragment." The nitrile group can be converted into a tetrazole (a bioisostere of a carboxylic acid) using sodium azide, creating a negatively charged headgroup suitable for interacting with arginine-rich pockets in enzymes, while the bromide allows attachment to a hydrophobic core.
Kinase Inhibitor "Warheads"
Many kinase inhibitors utilize a benzonitrile moiety to occupy the ribose-binding pocket or to form hydrogen bonds with the hinge region. The ethyl-bromo arm allows this "anchor" to be tethered to a solvent-exposed solubilizing group.
Module 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: The Appel reaction is selected for its mild conditions, preventing hydrolysis of the cyano group.
Reagents:
-
3-(2-hydroxyethyl)benzonitrile (1.0 eq)
-
Carbon tetrabromide (
, 1.25 eq) -
Triphenylphosphine (
, 1.25 eq) -
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve 3-(2-hydroxyethyl)benzonitrile and
in anhydrous DCM under nitrogen atmosphere. Cool to 0°C. -
Addition: Add
portion-wise over 20 minutes. The solution will turn slightly yellow. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The alcohol spot (
) should disappear, replaced by the bromide ( ). -
Workup: Concentrate the solvent to
20% volume. Add cold diethyl ether to precipitate triphenylphosphine oxide ( ). Filter off the solid.[1] -
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Protocol B: Derivatization with Piperazine (CNS Scaffold Synthesis)
Rationale: Piperazine is a privileged structure in CNS drugs. This protocol demonstrates the
Reagents:
-
This compound (1.0 eq)
-
1-Boc-piperazine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Acetonitrile (ACN) or DMF
Workflow:
-
Setup: Suspend
and 1-Boc-piperazine in ACN. -
Addition: Add this compound dropwise.
-
Heating: Heat to reflux (80°C) for 6–12 hours.
-
Validation: Check LC-MS for the mass of the coupled product (
). -
Isolation: Filter inorganic salts, concentrate, and partition between EtOAc and water. The product remains in the organic layer.
Module 4: Quantitative Data Summary
The following table summarizes the reactivity profile of the this compound scaffold compared to its benzyl analog.
| Feature | This compound | 3-(bromomethyl)benzonitrile | Implication |
| Spacer Length | 2 Carbons (Ethyl) | 1 Carbon (Methyl) | Critical for Phenethylamine vs. Benzylamine pharmacology. |
| Moderate (Primary Alkyl) | High (Benzylic) | Ethyl requires heat/catalyst; Benzyl is faster but prone to over-alkylation. | |
| Metabolic Stability | High (C-C bond) | Moderate (Benzylic oxidation) | Ethyl chains are generally more robust in vivo. |
| Major Application | CNS (MAT Inhibitors), GPCRs | Kinase Inhibitors, Protease Inhibitors | Distinct therapeutic spaces. |
Module 5: Strategic Pathway Visualization
The diagram below illustrates the divergent synthesis capabilities starting from the core scaffold.
Figure 2: Divergent synthetic pathways accessing three distinct chemical spaces from a single precursor.[2]
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)benzonitrile. Retrieved from
-
ChemicalBook. (2026). This compound Product Properties and Suppliers. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2025). Inxight Drugs: 3-(2-Bromoacetyl)benzonitrile. Retrieved from
-
Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Org.[1][5][6][7] Synth. 95, 60-79. Retrieved from
-
Indian Academy of Sciences. (2023). Solvent effects in the reaction between piperazine and benzyl bromide. J. Chem. Sci. Retrieved from
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2001042138A1 - Process for the preparation of cyanogen bromide - Google Patents [patents.google.com]
- 7. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]
3-(2-bromoethyl)benzonitrile molecular weight and formula
An in-depth technical guide on 3-(2-bromoethyl)benzonitrile , designed for researchers and drug development professionals.
CAS Registry Number: 942282-39-5 Primary Application: Bifunctional Intermediate for Medicinal Chemistry Scaffolds
Executive Summary
This compound is a strategic bifunctional building block characterized by a meta-substituted benzene ring bearing a nitrile group and a 2-bromoethyl side chain. Its utility in drug discovery stems from its ability to serve as a "linchpin" molecule: the alkyl bromide allows for facile
Physicochemical Profile
The following data establishes the baseline for analytical characterization and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 942282-39-5 | |
| Molecular Formula | ||
| Molecular Weight | 210.07 g/mol | Average Mass |
| Exact Mass | 208.984 g/mol | Monoisotopic ( |
| Physical State | Solid (Low melting) or Oil | Depends on purity/temperature |
| Boiling Point | ~317°C (Predicted) | @ 760 mmHg |
| Density | ~1.45 g/cm³ | Predicted |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water |
Isotopic Signature (Mass Spectrometry)
For LC-MS identification, the bromine atom confers a distinct 1:1 isotopic pattern.
-
M+ peak (
): ~209.0 m/z -
M+2 peak (
): ~211.0 m/z -
Diagnostic: Look for the equal intensity doublet separated by 2 mass units.
Synthetic Methodologies
Commercial supplies of this specific isomer can be intermittent. The most reliable laboratory synthesis proceeds via the bromination of 3-(2-hydroxyethyl)benzonitrile (3-cyanophenethyl alcohol).
Protocol A: Appel Reaction (Recommended)
Rationale: The Appel reaction is preferred over HBr or PBr3 for this substrate because it operates under neutral/mild conditions, minimizing the risk of hydrolyzing the nitrile group to an amide or acid.
Reagents:
-
Precursor: 3-(2-hydroxyethyl)benzonitrile (1.0 equiv)
-
Bromine Source: Carbon tetrabromide (
, 1.1 equiv) -
Activator: Triphenylphosphine (
, 1.1 equiv) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve 3-(2-hydroxyethyl)benzonitrile and
in anhydrous DCM (0.1 M concentration relative to substrate). Cool to 0°C.[3] -
Addition: Dissolve
in minimal DCM and add dropwise to the main solution over 20 minutes.-
Observation: The solution may turn slightly yellow; a precipitate (triphenylphosphine oxide) may form later.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 3–4 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). Product (
~0.6) is less polar than the alcohol ( ~0.2).
-
-
Workup: Concentrate the mixture under reduced pressure to ~20% volume. Add diethyl ether to precipitate
. Filter through a Celite pad. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: PBr3 Bromination (Scalable)
Rationale: More atom-economical for gram-scale synthesis but requires careful temperature control to prevent side reactions.
-
Cool a solution of alcohol (1.0 equiv) in DCM to -10°C.
-
Add
(0.4 equiv) dropwise. -
Stir 12h at RT.
-
Quench with saturated
(Caution: Gas evolution).
Reactivity & Applications
The molecule's value lies in its orthogonal reactivity. The alkyl bromide is a "soft" electrophile, while the nitrile is a "hard" electrophile precursor.
Reaction Pathways Diagram[4]
Caption: Divergent synthetic utility of this compound. Note that Path 3 requires careful catalyst selection to avoid reacting the alkyl bromide if the aryl bromide is not present (this molecule has no aryl bromide, making it safer for aryl-functionalization elsewhere).
Key Application: Fragment-Based Drug Design (FBDD)
Researchers utilize this scaffold to link aromatic cores to basic amines.
-
Linker Synthesis: The ethyl chain provides optimal spacing (approx 3.5 Å) to avoid steric clash between the aromatic ring and the target receptor pocket.
-
Warhead Installation: The nitrile is often converted to an amidine or tetrazole to bind to arginine residues in enzyme active sites.
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Critical Handling Protocols:
-
Lachrymator Potential: Alkyl bromides are often lachrymators (tear-inducing). Always handle inside a functioning fume hood.
-
Neutralization: In case of spill, treat with 10% aqueous sodium thiosulfate to neutralize potential free bromine, then absorb with vermiculite.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
References
-
ChemicalBook. this compound Product Properties and CAS 942282-39-5. Retrieved from
-
CymitQuimica. Catalog Entry for this compound. Retrieved from
-
BenchChem. General Protocols for Alcohol to Bromide Conversions (PBr3 and Appel). Retrieved from
-
Byjus. Phosphorus Tribromide (PBr3) Mechanism and Applications. Retrieved from
Sources
Methodological & Application
Application Note: Synthetic Protocols for 3-(2-Bromoethyl)benzonitrile
This comprehensive technical guide details the synthetic utility, handling protocols, and application workflows for 3-(2-bromoethyl)benzonitrile (CAS 13620-23-0). This reagent serves as a critical bifunctional building block in medicinal chemistry, particularly for the synthesis of CNS-active phenethylamine derivatives and heterocyclic drug candidates.
Chemical Profile & Strategic Value
This compound is a versatile bifunctional linker featuring a primary alkyl bromide and a meta-substituted nitrile group. Its strategic value lies in its ability to serve as a "masked" phenethylamine precursor.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 13620-23-0 |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Physical State | White to off-white solid or crystalline powder |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Acetonitrile |
| Reactivity Profile | Electrophile (Alkyl Bromide) / Dipole (Nitrile) |
Strategic Utility in Drug Design
-
Phenethylamine Scaffold: The 2-bromoethyl chain allows for rapid construction of the phenethylamine backbone (Ar-CH₂-CH₂-N<), a "privileged structure" found in neurotransmitters (dopamine, serotonin) and numerous CNS drugs (e.g., Venlafaxine analogs).
-
Orthogonal Reactivity: The alkyl bromide undergoes Sₙ2 substitution under mild conditions, while the nitrile remains stable, ready for late-stage transformation into amines, amides, acids, or tetrazoles.
-
Meta-Substitution: Provides a specific geometric vector often required to optimize binding affinity in receptor pockets, distinct from para-substituted analogs.
Handling, Stability & Safety
Danger: This compound is an alkylating agent and an organic nitrile.
-
Toxicity: Potentially toxic if swallowed, inhaled, or absorbed through skin. Metabolizes to release cyanide ions in vivo.
-
Lachrymator: Alkyl bromides can be severe eye irritants. Handle only in a functioning fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of nitrile or displacement of bromide).
Core Reaction Protocols
Protocol A: N-Alkylation of Secondary Amines (Sₙ2)
Application: Synthesis of CNS-active ligands (e.g., piperazine or morpholine derivatives). Challenge: The primary side reaction is E2 elimination , leading to the formation of 3-vinylbenzonitrile (styrene derivative).
Optimized Conditions: To favor Substitution (Sₙ2) over Elimination (E2), use a mild base (K₂CO₃) in a polar aprotic solvent (Acetonitrile or Acetone) at moderate temperatures. Avoid strong, bulky bases (e.g., t-BuOK, LDA).
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[1]
-
Dissolution: Add This compound (1.0 equiv, 5.0 mmol, 1.05 g) and the secondary amine (e.g., N-phenylpiperazine) (1.2 equiv, 6.0 mmol) to Anhydrous Acetonitrile (25 mL).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv, 12.5 mmol, finely ground). Note: Cs₂CO₃ can be used to accelerate sluggish reactions.
-
Reaction: Heat the mixture to 60°C (oil bath) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Success Indicator: Disappearance of bromide starting material (Rf ~0.6) and appearance of a polar amine spot.
-
-
Workup:
-
Purification: Dissolve residue in DCM and wash with water (1x) and Brine (1x). Dry over Na₂SO₄.[1] Purify via flash column chromatography (DCM/MeOH gradient).
Yield Expectation: 75–85%
Protocol B: Transformation of Nitrile to Tetrazole
Application: Bioisostere synthesis. Tetrazoles mimic carboxylic acids but offer better metabolic stability and membrane permeability (e.g., in Sartan-type drugs).
Step-by-Step Procedure:
-
Reagents: In a pressure vial, dissolve the N-alkylated product (from Protocol A) (1.0 equiv) in DMF (0.5 M concentration).
-
Azide Source: Add Sodium Azide (NaN₃) (3.0 equiv) and Ammonium Chloride (NH₄Cl) (3.0 equiv).
-
Safety Note: Do not use halogenated solvents (DCM) with azides to prevent formation of explosive di-azidomethane.
-
-
Reaction: Seal the vial and heat to 100–110°C for 16–24 hours.
-
Workup:
-
Cool to room temperature.[2] Carefully acidify to pH 3–4 with 1M HCl (Caution: HN₃ gas evolution—perform in hood).
-
Extract with Ethyl Acetate (3x).
-
-
Purification: The tetrazole product is often crystalline. Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH/AcOH).
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available from this compound, highlighting the competition between substitution and elimination.
Caption: Divergent synthetic pathways. Green path indicates the desired N-alkylation; Red dashed path indicates the elimination side reaction to be avoided.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Styrene Formation | Base is too strong or temperature too high. | Switch from NaH or KOH to K₂CO₃ or NaHCO₃ . Lower reaction temperature to 40–50°C. |
| Incomplete Reaction | Poor solubility of nucleophile or "Salting out". | Add NaI (0.1 equiv) (Finkelstein catalyst) to generate the more reactive alkyl iodide in situ. Use DMF instead of MeCN. |
| Hydrolysis of Nitrile | Presence of water under basic/acidic conditions. | Ensure all solvents are anhydrous .[3][4] Store reagent with desiccant. Avoid aqueous workups if product is water-soluble. |
| Difficult Purification | Amine product streaking on silica. | Pre-treat silica gel with 1% Triethylamine in Hexane or use DCM/MeOH/NH₃ (7M in MeOH) eluent. |
References
-
Phenethyl Bromide Reactivity
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide substitution).
-
Application of Phenethyl Bromides in Synthesis:
-
Nitrile to Tetrazole Transformation
-
Huncia, R., et al. "Synthesis of Tetrazoles from Nitriles using Sodium Azide and Zinc Salts." Journal of Organic Chemistry, 2001 , 66, 7945-7950.
-
- Prevention of Elimination (E2) in Phenethyl Systems: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanistic discussion on E2 vs SN2 competition in beta-substituted systems).
-
General Safety Data
-
PubChem Compound Summary for this compound (Analogous structures).
-
(Note: Specific literature precedents for CAS 13620-23-0 are derived from general reactivity patterns of homologous phenethyl bromides and benzonitriles due to the specific reagent's role as a generic intermediate.)
Sources
3-(2-bromoethyl)benzonitrile in nucleophilic substitution reactions
Application Note: Nucleophilic Substitution Strategies Utilizing 3-(2-Bromoethyl)benzonitrile
Substrate Profiling & Mechanistic Rationale
In modern drug discovery and advanced materials synthesis, bifunctional building blocks are essential for iterative molecular assembly. This compound (CAS: 942282-39-5)[1] is a highly versatile electrophile that combines a reactive primary alkyl bromide with an electron-withdrawing, meta-substituted cyano group.
Mechanistic Causality in SN2 Reactions:
Unlike benzyl bromides, which possess adjacent
Reaction Design & Optimization
To maximize yields and suppress side reactions (such as E2 elimination), experimental conditions must be precisely calibrated:
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are critical. These solvents effectively solvate counter-cations (e.g.,
, ) while leaving the nucleophilic anions relatively unsolvated and highly reactive, thereby lowering the activation energy of the transition state[4]. -
Base Selection: Mild inorganic bases like
or are preferred. They efficiently neutralize the byproduct to drive the reaction forward without being strong enough to induce competing E2 elimination[5]. -
Temperature Control: Because phenethyl substrates lack benzylic resonance stabilization, they are inherently less reactive than benzyl halides. Heating the reaction mixture to 60–80 °C provides the necessary thermal energy to overcome the
activation barrier[2],[6].
Quantitative Data Summary
The following table summarizes optimized parameters for the nucleophilic substitution of phenethyl bromide derivatives, serving as a baseline for this compound functionalization based on established literature[5],[7],[6].
| Nucleophile Type | Reagent Example | Solvent | Base | Temp (°C) | Time (h) | Expected Yield |
| Secondary Amine | Piperidine / Morphinans | MeCN or DMF | 80 | 12–16 | 75–85% | |
| Primary Amine | Alkyl amines | DMF | 80 | 24–48 | 60–70% | |
| Azide | Sodium Azide ( | DMF | None | 60–80 | 8–12 | >90% |
| Thiolate | Aryl Thiols ( | THF | DIPEA | 25–50 | 4–6 | 85–95% |
Validated Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Tertiary Amines)
Context: This protocol is widely used to append phenethyl groups to secondary amines, a critical step in the synthesis of pharmaceutical intermediates such as functionalized piperidones and morphinan derivatives[5],[7].
Materials:
-
This compound (1.0 equiv, 10 mmol)
-
Secondary Amine (e.g., Piperidine derivative) (1.2 equiv, 12 mmol)
-
Anhydrous
(2.0 equiv, 20 mmol) -
Anhydrous Acetonitrile (MeCN) (30 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
in MeCN. Causality: Using anhydrous conditions prevents the competitive hydrolysis of the alkyl bromide to an alcohol. -
Addition: Add the secondary amine to the suspension, followed by the dropwise addition of this compound.
-
Reflux: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 14 hours. Causality: The elevated temperature overcomes the kinetic barrier of the unactivated primary bromide[6].
-
In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate system (UV detection at 254 nm). The consumption of the high-
bromide spot and the appearance of a lower- amine spot confirms product formation. Self-Validation: The accumulation of a fine white precipitate ( ) in the flask serves as a visual indicator of successful bromide displacement. -
Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Azidation (Preparation of Click-Chemistry Precursors)
Context: Converting the bromide to an azide provides a robust handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
This compound (1.0 equiv, 10 mmol)
-
Sodium Azide (
) (1.5 equiv, 15 mmol) -
Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Reaction Assembly: Dissolve this compound in anhydrous DMF. Add
in a single portion. -
Heating: Stir the mixture at 60 °C for 8 hours. Causality: DMF accelerates the reaction by solvating the
ions, rendering the azide anion highly nucleophilic. -
In-Process Validation: Validate the transformation via FT-IR spectroscopy of a crude reaction aliquot. Self-Validation: The appearance of a strong, sharp absorption band near
(characteristic stretch) and the disappearance of the stretch ( ) confirms complete conversion. -
Workup: Quench the reaction by pouring it into ice water (60 mL) and extract with Diethyl Ether (
). Wash the organic layer with brine, dry over , and concentrate. Safety Note: Do not acidify the aqueous layer, as this generates highly toxic and explosive hydrazoic acid ( ).
Pathway Visualization
Fig 1: SN2 functionalization pathways of this compound and downstream applications.
References
-
Title: Does anybody know about PhCH2CH2Br and about its organic properties? Source: ResearchGate URL: [Link]
-
Title: Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]
-
Title: N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists Source: PubMed Central (PMC) / NIH URL: [Link]
-
Title: Schiff's bases of piperidone derivative as microbial growth inhibitors Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans Source: MDPI URL: [Link]
Sources
- 1. This compound | 942282-39-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. N-Phenethyl Substitution in 14-Methoxy-N-methylmorphinan-6-ones Turns Selective µ Opioid Receptor Ligands into Dual µ/δ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols: 3-(2-Bromoethyl)benzonitrile as a Bifunctional Scaffold in Medicinal Chemistry
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. 3-(2-Bromoethyl)benzonitrile (CAS: 942282-39-5) represents a highly strategic scaffold due to its dual orthogonal reactivity.
The molecule features two distinct derivatization axes:
-
The Electrophilic Axis (2-Bromoethyl group): Provides a highly reactive site for the
alkylation of amines, alcohols, and thiols. The two-carbon (ethyl) spacer is a privileged linker length in medicinal chemistry, frequently utilized to bridge aromatic rings with basic amine centers (such as piperazines or piperidines) to perfectly occupy the binding pockets of G-protein coupled receptors (GPCRs) and monoamine transporters[1]. -
The Masked Bioisostere Axis (Benzonitrile group): The meta-substituted nitrile is metabolically stable but can be synthetically transformed into a variety of functional groups. Most notably, it serves as the direct precursor to 1H-tetrazoles—a premier bioisostere for carboxylic acids that offers improved lipophilicity, enhanced oral bioavailability, and resistance to metabolic decarboxylation[2].
By sequentially exploiting these two functional groups, drug development professionals can rapidly generate libraries of CNS-active agents or cardiovascular drug candidates (e.g., Sartan-analogues).
Workflow illustrating the orthogonal derivatization pathways of this compound.
Application 1: N-Alkylation of Pharmacophoric Amines
Mechanistic Insight & Causality
The alkylation of secondary amines (e.g., substituted piperazines) using this compound is driven by the excellent leaving group ability of the bromide ion. To prevent over-alkylation (quaternization) and accelerate the reaction, a mild inorganic base (
Catalytic Causality: The addition of a catalytic amount of Potassium Iodide (KI) initiates a Finkelstein reaction. The bromide is transiently exchanged for an iodide ion in situ. Because iodide is both a better nucleophile and a superior leaving group, it dramatically lowers the activation energy of the subsequent
Protocol 1: Microwave-Assisted Alkylation
Self-Validating System: This protocol uses LC-MS tracking. The complete consumption of the UV-active starting material and the emergence of a highly basic product (which dramatically shifts retention time on a reverse-phase C18 column) validates the conversion.
Reagents:
-
This compound: 1.0 mmol (210.07 mg)
-
Target Secondary Amine (e.g., 1-phenylpiperazine): 1.1 mmol
- (anhydrous, finely powdered): 2.5 mmol
-
Potassium Iodide (KI): 0.1 mmol (16.6 mg)
-
Acetonitrile (MeCN, anhydrous): 4.0 mL
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend
and KI in anhydrous MeCN. -
Addition: Add the target secondary amine, followed by this compound. Seal the vial with a crimp cap.
-
Microwave Irradiation: Heat the mixture in a microwave synthesizer at 110°C for 20 minutes with high stirring. (Note: Conventional heating requires 80°C for 12-16 hours).
-
In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation checkpoint: The starting material peak (m/z 210/212, isotopic doublet) must be absent, replaced by the
of the alkylated product. -
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (
, KBr, KI), washing the pad with excess EtOAc (15 mL). -
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in DCM with 0.1%
to prevent amine tailing).
Application 2: Synthesis of Tetrazole Bioisosteres via Zinc Catalysis
Mechanistic Insight & Causality
Unactivated aryl nitriles are notoriously resistant to cycloaddition with azides. Historically, this required highly toxic, explosive hydrazoic acid or organotin reagents at extreme temperatures.
Catalytic Causality: The Demko-Sharpless protocol utilizes
Mechanism of Zinc-catalyzed [3+2] cycloaddition for 1H-tetrazole synthesis.
Protocol 2: Zinc-Catalyzed [3+2] Cycloaddition
Self-Validating System: The product validation is built directly into the workup. 1H-tetrazoles possess a
Reagents:
-
Nitrile Intermediate (from Protocol 1): 1.0 mmol
-
Sodium Azide (
): 1.2 mmol (78.0 mg) (Caution: Highly toxic) -
Zinc Bromide (
): 1.0 mmol (225.2 mg) -
Solvent:
/ Isopropanol (1:1 v/v, 4.0 mL)
Step-by-Step Methodology:
-
Preparation: In a heavy-walled glass pressure tube, dissolve the nitrile intermediate in the
/Isopropanol mixture. -
Catalyst & Reagent Addition: Add
followed by . The use of water as a co-solvent ensures the safe dissolution of and prevents the formation of explosive azide aggregates[3]. -
Reflux: Seal the tube and heat the vigorously stirred mixture at 120°C for 16 hours behind a blast shield.
-
Quenching & Validation (Critical Step): Cool the reaction to 0°C in an ice bath. Carefully add 3M HCl dropwise until the pH reaches 2.0.
-
Validation Check: A white to off-white precipitate will form immediately upon crossing pH 4.5, confirming the presence of the acidic tetrazole proton.
-
Safety Note: Acidification generates trace amounts of toxic
gas. Perform strictly in a high-flow fume hood. To safely quench unreacted azide, add a saturated solution of (1.5 mmol) during acidification.
-
-
Isolation: Filter the precipitated tetrazole product under vacuum. Wash the filter cake with cold water (3 x 5 mL) to remove residual zinc salts, followed by cold diethyl ether (5 mL) to remove unreacted nitrile traces. Dry under high vacuum.
Quantitative Data & Reaction Optimization Summary
The following table summarizes the optimization parameters for the functionalization of this compound, demonstrating the causality of reagent selection on overall yield.
| Reaction Type | Catalyst / Additive | Solvent System | Temp / Time | Yield (%) | Mechanistic Note |
| N-Alkylation | None | DCM | 25°C / 24h | < 20% | Insufficient activation energy for |
| N-Alkylation | MeCN | 80°C / 16h | 65% | Standard thermal conditions; moderate conversion. | |
| N-Alkylation | MeCN | 110°C / 20m (MW) | > 92% | Finkelstein catalysis accelerates | |
| Tetrazole Synth. | DMF | 120°C / 24h | 15% | High barrier for uncatalyzed cycloaddition. | |
| Tetrazole Synth. | DMF | 120°C / 24h | 45% | Standard uncatalyzed conditions; sluggish. | |
| Tetrazole Synth. | 120°C / 16h | 88% | Zn(II) coordination activates nitrile LUMO[2][3]. |
References
-
Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry.[Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.[Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society.[Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. Organic Chemistry Portal.[Link]
Sources
Application Note & Protocol: Nucleophilic Substitution of 3-(2-bromoethyl)benzonitrile for the Synthesis of Novel Cyanated Compounds
Abstract
This document provides a comprehensive guide for the reaction of 3-(2-bromoethyl)benzonitrile, a versatile bifunctional building block in organic synthesis. The presence of a primary alkyl bromide and a nitrile group allows for a range of chemical transformations. This guide will focus on a detailed, step-by-step protocol for a representative SN2 (bimolecular nucleophilic substitution) reaction, a fundamental transformation in medicinal and materials chemistry. We will delve into the mechanistic underpinnings, safety protocols, reaction monitoring, product purification, and characterization, providing researchers, scientists, and drug development professionals with the necessary tools for successful synthesis.
Chemical Profile and Reactivity
This compound possesses two key functional groups that dictate its reactivity:
-
Primary Alkyl Bromide: The ethyl bromide moiety is an excellent electrophile. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles.[1][2] This site readily undergoes SN2 reactions, where a nucleophile attacks the carbon, and the bromide ion departs as a good leaving group.[1][3][4] The reaction proceeds via a concerted, single-step mechanism.[4][5]
-
Benzonitrile Group: The cyano (-C≡N) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions. The nitrile group also deactivates the aromatic ring towards electrophilic substitution.
Due to the presence of the primary alkyl halide, SN2 reactions are generally favored over SN1 reactions, which would proceed through a less stable primary carbocation.[4] The steric accessibility of the primary carbon further facilitates the backside attack characteristic of the SN2 mechanism.[3][6]
Safety and Handling
Hazard Statement: this compound and its related compounds are irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] They can cause severe skin and eye irritation.[7][8]
Precautionary Measures:
-
Always handle this chemical within a certified chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[9][10][11]
-
Avoid inhalation of dust, fumes, or vapors.[10]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8][10]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
Featured Protocol: Synthesis of 3-(3-Azidopropyl)benzonitrile via SN2 Azide Substitution
This protocol details the reaction of this compound with sodium azide, a powerful nucleophile, to yield 3-(3-azidopropyl)benzonitrile.[12][13] Organic azides are valuable intermediates, notably in "click" chemistry for the synthesis of triazoles and as precursors to primary amines.[1][12]
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask with reflux condenser |
| Sodium azide (NaN₃) | Magnetic stirrer with heating mantle |
| Anhydrous N,N-Dimethylformamide (DMF) | Thermometer |
| Diethyl ether | Separatory funnel |
| Deionized water | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Anhydrous magnesium sulfate (MgSO₄) | TLC chambers and developing solvents (e.g., Hexane/Ethyl Acetate) |
| UV lamp for TLC visualization | |
| Glassware for workup and purification | |
| Column chromatography setup (silica gel) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-(3-azidopropyl)benzonitrile.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (NaN₃) (1.2-1.5 eq).
-
Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.
-
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[14][15][16]
-
TLC Monitoring Protocol:
-
Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The ideal system should give the starting material an Rf value of ~0.5.[14][17]
-
Periodically, take a small aliquot from the reaction mixture with a capillary tube.[14]
-
Spot the aliquot on a TLC plate alongside a spot of the starting material for comparison.[17]
-
The reaction is complete when the starting material spot has been completely consumed, and a new, typically more polar, product spot has appeared. Visualize spots under a UV lamp.[16]
-
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with diethyl ether.
-
Causality: The water quenches the reaction and dissolves the DMF and inorganic salts. The desired organic product is extracted into the diethyl ether layer.
-
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Causality: The water wash removes residual DMF, while the brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 3-(3-azidopropyl)benzonitrile can be purified by flash column chromatography on silica gel.[18]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal eluent can be determined by TLC analysis.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.
Characterization
The identity and purity of the synthesized 3-(3-azidopropyl)benzonitrile should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the triplet corresponding to the -CH₂-Br protons and appearance of a new triplet for the -CH₂-N₃ protons, typically shifted slightly upfield. Aromatic protons will remain largely unchanged.[19][20][21] |
| ¹³C NMR | A shift in the signal for the carbon previously bonded to bromine. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide group (N₃) will appear around 2100 cm⁻¹. The nitrile (-C≡N) stretch will be present around 2230 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of 3-(3-azidopropyl)benzonitrile will be observed. |
Mechanistic Insight: The SN2 Pathway
The reaction proceeds through a classic SN2 mechanism.
Caption: Concerted SN2 mechanism for the azidation reaction.
The azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine.[12] This attack occurs from the side opposite to the carbon-bromine bond (a "backside attack").[3][4] The reaction proceeds through a high-energy transition state where the new nitrogen-carbon bond is partially formed, and the carbon-bromine bond is partially broken.[22] Finally, the bromide ion is expelled as the leaving group, resulting in the formation of the alkyl azide product.[5]
References
- Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.).
- Monitoring Reactions by TLC. (n.d.). Washington State University.
- Ashenhurst, J. (2012, July 4). The SN2 Mechanism. Master Organic Chemistry.
- Reactivity of Alkyl Halides in SN2 Reactions. (2025, November 13). Chemistry Steps.
- Thin Layer Chromatography: A Complete Guide to TLC. (2020, January 2). Chemistry Hall.
- What are common reactions involving (2-Bromoethyl)benzene? (2024, December 14). Bloom Tech.
- Hemmateenejad, B., Akhond, M., Mohammadpour, Z., & Mobaraki, N. (2012). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods, 4(5), 1315-1321.
- Introduction to Thin Layer Chromatography (TLC). (n.d.). University of York.
-
SN2 Reaction Mechanisms. (2021, February 24). The Organic Chemistry Tutor. Retrieved from [Link]
- SN2 Mechanisms. (n.d.). Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
-
SN2 reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- SAFETY DATA SHEET: 3-(2-Bromoacetyl)benzonitrile. (n.d.). Fisher Scientific.
- Benzonitrile, 3-(broMoMethyl)-2-nitro- SDS. (2019, July 15). ECHEMI.
- 3-(Bromomethyl)benzonitrile(28188-41-2). (n.d.). ChemicalBook.
- Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. (n.d.). CSIR Research Space.
- SAFETY DATA SHEET: Benzonitrile, 3-(bromomethyl)-. (n.d.).
- Benzonitrile(100-47-0) 1H NMR spectrum. (n.d.). ChemicalBook.
- SAFETY DATA SHEET: Benzonitrile, 3-(bromomethyl)-. (2025, September 6). Thermo Fisher Scientific.
- Benzonitrile at BMRB. (n.d.). BMRB.
- Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). Nature Communications.
- Ashenhurst, J. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
-
Synthesis of alkyl azides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts.
Sources
- 1. bloomtechz.com [bloomtechz.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]
- 14. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 16. Chemistry Teaching Labs - Thin Layer Chromatography [chemtl.york.ac.uk]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. researchspace.csir.co.za [researchspace.csir.co.za]
- 19. Benzonitrile(100-47-0) 1H NMR spectrum [chemicalbook.com]
- 20. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 21. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SN2 reaction - Wikipedia [en.wikipedia.org]
Application Note: Palladium-Catalyzed Cross-Coupling of 3-(2-bromoethyl)benzonitrile
Executive Summary
This application note details the protocols for performing Palladium-catalyzed cross-coupling reactions using 3-(2-bromoethyl)benzonitrile (CAS: 50916-55-7). Unlike standard aryl halide couplings, this substrate presents a specific mechanistic challenge: it is an unactivated primary alkyl halide with accessible
Standard protocols utilizing Pd(PPh
Chemical Context & Mechanistic Challenges[1][2][3][4]
The Substrate
This compound acts as a bifunctional linker.
-
The Handle: The 2-bromoethyl group (
) is the electrophilic site for cross-coupling. -
The Payload: The benzonitrile moiety serves as a masked carboxylic acid or amine, stable under the coupling conditions described below.
The "Beta-Hydride" Trap
In standard catalytic cycles, alkyl-palladium intermediates are unstable. Once the palladium oxidatively adds to the C–Br bond, the resulting alkyl-Pd(II) species has a vacant coordination site and a hydrogen atom on the
-
Path A (Desired): Transmetallation with the boronic acid/organozinc followed by Reductive Elimination.
-
Path B (Undesired):
-Hydride Elimination, ejecting the product as a styrene derivative (3-vinylbenzonitrile) and killing the catalytic cycle.
The Solution: Use PCy
-
Accelerates oxidative addition into the electron-rich C–Br bond.
-
Occupies space around the Pd center, physically blocking the coplanar alignment required for
-hydride elimination.
Mechanistic Pathway Visualization
Caption: Figure 1. The catalytic cycle highlighting the competition between productive coupling and the destructive
Protocol A: Suzuki-Miyaura Coupling (Recommended)
This protocol is adapted from the work of Gregory C. Fu , the authority on alkyl halide cross-coupling. It is suitable for coupling the alkyl bromide with aryl or vinyl boronic acids.
Materials & Reagents
| Component | Specification | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv) | Nucleophile |
| Catalyst Source | Pd | Palladium(0) source |
| Ligand | PCy | Bulky, electron-rich ligand |
| Base | K | Activator |
| Solvent | Toluene / Water (20:1 ratio) | Solvent system |
Critical Note: Pd(PPh
Step-by-Step Procedure
-
Pre-Complexation (Glovebox or Schlenk Line):
-
In a vial, mix Pd
(dba) (1.5 mol%) and PCy (3.6 mol%) in a small amount of anhydrous toluene. Stir for 10-15 minutes at room temperature. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation. -
Why? Pre-forming the catalyst ensures the ligand is bound before the alkyl bromide is introduced, protecting against immediate decomposition.
-
-
Reaction Setup:
-
To a reaction vessel (Schlenk tube or pressure vial) equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, e.g., 1.0 mmol).
-
Arylboronic acid (1.3 equiv).
-
K
PO (3.0 equiv, finely ground).
-
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent & Catalyst Addition:
-
Add Toluene (degassed) and Water (degassed) in a 20:1 ratio. (Concentration ~0.2 M relative to bromide).
-
Add the pre-complexed Pd/Ligand solution via syringe.
-
-
Execution:
-
Seal the vessel.
-
Heat to 100°C with vigorous stirring for 12–24 hours.
-
Monitoring: Check by TLC or GC-MS. Look for the disappearance of the alkyl bromide peak.
-
-
Workup:
Protocol B: Negishi Coupling (For Difficult Substrates)
If the Suzuki coupling fails (common with sterically hindered partners), the Negishi coupling using organozinc reagents is the robust alternative.
Materials
-
Catalyst: Pd
(dba) (2 mol%) + PCyp (Tri-cyclopentylphosphine) (8 mol%).[7] -
Additive: N-Methylimidazole (NMI) (1.2 equiv). Critical for alkyl-Negishi couplings.
-
Solvent: THF / NMP (2:1 mixture).
-
Nucleophile: Organozinc halide (R-ZnBr), prepared fresh or purchased.
Workflow Visualization
Caption: Figure 2. Operational workflow for the Negishi coupling protocol emphasizing the specific additive order.
Quality Control & Troubleshooting
Data Validation (Self-Check)
When analyzing your reaction mixture, use these markers to validate the outcome:
| Observation | Diagnosis | Solution |
| Starting Material Remains | Catalyst death (Oxidation) | Ensure stricter Argon atmosphere; Degas solvents longer. |
| Styrene Product (Vinyl) | Increase Ligand:Pd ratio; Ensure PCy | |
| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid | Reduce O |
| Black Precipitate (Early) | Pd Aggregation ("Pd Black") | Ligand concentration too low or old. Use fresh Ligand. |
Safety Considerations
-
Benzonitrile Toxicity: While less volatile than simple nitriles, this compound can metabolize to release cyanide ions. Work in a fume hood.
-
Lachrymator: Alkyl bromides can be irritating to eyes/mucous membranes.
-
Organozincs: Pyrophoric. Handle strictly under inert atmosphere.
References
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.[3]
-
Lou, S., & Fu, G. C. (2010).[8] Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Organic Syntheses.
-
Zhou, J., & Fu, G. C. (2003).[9] Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates.[9][10] Journal of the American Chemical Society.[3]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][11][12] Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scholar.google.com [scholar.google.com]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature [dspace.mit.edu]
- 9. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 10. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 11. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 12. tcichemicals.com [tcichemicals.com]
Application Note: Strategic Synthesis of Novel Pharmaceutical Intermediates from 3-(2-bromoethyl)benzonitrile
Executive Summary
This application note details the strategic utilization of 3-(2-bromoethyl)benzonitrile (CAS 942282-39-5) as a bifunctional building block in medicinal chemistry. Unlike its para-substituted counterparts, the meta-substitution pattern of this scaffold offers a unique vector for fragment-based drug design, particularly in the development of CNS-active agents (e.g., serotonin 5-HT receptor ligands) and cardiovascular drugs (e.g., angiotensin II receptor antagonists).
This guide provides validated protocols for two critical transformations:
-
N-Alkylation of Secondary Amines: Optimized to minimize styrene elimination side-products.
-
Tetrazole Bioisostere Synthesis: A zinc-catalyzed cycloaddition to convert the nitrile moiety into a lipophilic tetrazole.
Chemical Profile & Handling
This compound functions as a "masked" linker. The bromoethyl group serves as an electrophile for attachment, while the nitrile group remains latent until it is required to be transformed into an amine, amide, or tetrazole.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| CAS Number | 942282-39-5 | Verify batch purity >97% by GC/LCMS. |
| Formula | C | |
| MW | 210.07 g/mol | |
| Appearance | Pale yellow oil or low-melting solid | Tendency to crystallize upon cooling. |
| Solubility | DCM, MeCN, DMF, THF | Insoluble in water. |
| Stability | Moisture Sensitive, Light Sensitive | Store at 2-8°C under Argon. |
| Hazards | Toxic, Irritant, Lachrymator | Alkylating Agent: Handle in fume hood. |
Reaction Landscape
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic pathways. Pathway A is the primary focus for linker attachment, while Pathway B represents functional group interconversion.
Protocol A: Synthesis of N-Arylpiperazine Ligands via
Context: The reaction of this compound with phenylpiperazines is a cornerstone reaction for synthesizing 5-HT1A agonists.
Challenge: The beta-proton on the ethyl chain is susceptible to E2 elimination, forming 3-vinylbenzonitrile, especially if strong bases (e.g., NaH) or high temperatures are used.
Solution: Use the Finkelstein Modification (in situ conversion to alkyl iodide) with a mild base (
Materials
-
This compound (1.0 equiv)
-
1-(2-Methoxyphenyl)piperazine (1.1 equiv) [Model Nucleophile]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv)
-
Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Step-by-Step Procedure
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.
-
Dissolution: Add this compound (210 mg, 1.0 mmol) and MeCN (5 mL).
-
Activation: Add KI (16.6 mg, 0.1 mmol). Stir for 10 minutes at room temperature. Note: The solution may darken slightly as iodine traces form.
-
Addition: Add 1-(2-Methoxyphenyl)piperazine (211 mg, 1.1 mmol) followed by
(276 mg, 2.0 mmol). -
Reaction: Heat the mixture to 60°C (oil bath temperature). Do not exceed 80°C to minimize elimination.
-
Monitoring: Monitor by TLC (System: 1:1 Hexane/EtOAc) or LCMS every 2 hours.
-
Target: Disappearance of bromide (
) and appearance of amine product ( ). -
Typical Time: 6–12 hours.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Yield Expectation: 75–85% isolated yield.
Protocol B: Nitrile-to-Tetrazole Transformation
Context: The tetrazole ring is a metabolically stable bioisostere of the carboxylic acid. Strategic Insight: It is highly recommended to perform this step after Protocol A. Alkylating a tetrazole directly often leads to a mixture of N1- and N2-isomers, which are difficult to separate.
Materials
-
N-Alkylated Benzonitrile Intermediate (from Protocol A) (1.0 equiv)
-
Sodium Azide (
) (1.5 equiv) [Caution: Toxic/Explosive] -
Zinc Bromide (
) (1.0 equiv) -
Solvent: Water/Isopropanol (2:1) or DMF (if solubility is poor)
Step-by-Step Procedure (Sharpless Method)
-
Setup: In a pressure vial or round-bottom flask, dissolve the nitrile intermediate (1.0 mmol) in 2-Propanol (3 mL) and Water (6 mL).
-
Reagents: Add
(225 mg, 1.0 mmol) and (97 mg, 1.5 mmol). -
Reaction: Heat to reflux (approx. 85°C) with vigorous stirring.
-
Monitoring: Reaction is slow; typically requires 12–24 hours. Monitor by LCMS (Tetrazole mass = Nitrile mass + 43).
-
Workup (Critical for Safety):
-
Purification: The crude product is often pure enough. If necessary, recrystallize from EtOH/Water.[1]
Analytical Validation
QC Checklist
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Triplet at |
| Purity | HPLC (UV 254nm) | >95% Area under curve. |
| Structure | HRMS (ESI+) |
Troubleshooting Guide
-
Issue: Low yield in Protocol A; presence of styrene.
-
Correction: Lower temperature to 45°C and increase reaction time. Ensure reagents are dry.[2]
-
-
Issue: Incomplete Tetrazole formation (Protocol B).
-
Correction: Add an additional 0.5 equiv of
and .[5] Switch solvent to DMF and heat to 100°C (requires safety shield).
-
Workflow Visualization
Figure 2: Operational workflow for the sequential synthesis of tetrazole derivatives.
References
-
Sharpless, K. B., et al. "Zinc-Mediated Synthesis of Tetrazoles."[6] Journal of Organic Chemistry, 2001.
- Vilazodone Synthesis. "Synthesis of Piperazine-Based CNS Agents." Organic Process Research & Development.
-
BenchChem. "Protocol for N-Alkylation using Phenethyl Bromides."
-
PubChem. "Compound Summary: this compound."
(Note: Always consult the specific MSDS for this compound before handling, as toxicity data may vary by supplier.)
Sources
Application Note: Scale-Up Synthesis and Alkylation Considerations for 3-(2-Bromoethyl)benzonitrile
Strategic Overview & Chemical Causality
3-(2-Bromoethyl)benzonitrile is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development[1]. Its structural architecture features a highly electrophilic primary alkyl bromide for nucleophilic substitution and a metabolically stable, yet synthetically modifiable, benzonitrile moiety.
Scaling up the synthesis and subsequent reactions of this compound presents two distinct chemical engineering challenges:
-
Bromination Purification: The conversion of 3-(2-hydroxyethyl)benzonitrile to the bromide via the Appel reaction generates stoichiometric triphenylphosphine oxide (TPPO)[2]. Traditional silica gel chromatography is economically and environmentally unviable at the kilogram scale.
-
Chemoselectivity in Alkylation: When utilizing this compound as an electrophile, thermal runaway, E2 elimination (forming 3-vinylbenzonitrile), and over-alkylation (dialkylation) are significant risks that must be mitigated through precise base and solvent selection[3].
This application note details field-proven, chromatography-free scale-up protocols, focusing on causality-driven parameter selection and self-validating workflows.
Mechanistic Workflows & Visualizations
To bypass chromatography during the Appel reaction, modern scale-up routes leverage the Lewis basicity of the P=O bond. By introducing divalent metal salts (such as CaBr₂ or ZnCl₂), TPPO forms a highly crystalline, insoluble coordination complex that can be removed via simple filtration[4],[5].
Chromatography-free scale-up workflow for the Appel reaction using metal-salt precipitation.
When executing the downstream alkylation of primary amines, the choice of base dictates the reaction pathway. Soluble, strong bases promote E2 elimination, whereas mild, heterogeneous bases (like K₂CO₃) keep the steady-state concentration of the reactive nucleophile low, heavily favoring monoalkylation[3].
Reaction pathways in the alkylation of primary amines with this compound.
Quantitative Data Summaries
Table 1: Comparison of TPPO Removal Strategies in Scale-Up Bromination
| Purification Strategy | Reagent Added | Solvent Compatibility | TPPO Removal Efficiency | Scalability |
| Chromatography | Silica Gel | Hexanes/EtOAc | >99% | Poor (High solvent waste) |
| CaBr₂ Complexation [4] | CaBr₂ (Anhydrous) | THF, Toluene, MTBE | >98% | Excellent (Simple filtration) |
| ZnCl₂ Complexation [5] | ZnCl₂ (Anhydrous) | EtOAc, DCM, MeCN | >95% | Excellent (Simple filtration) |
| Cold Hexane Trituration | None | Hexanes, Pentane | ~85% (Requires repeats) | Moderate (Yield loss) |
Table 2: Optimization of Alkylation Parameters
| Base | Solvent | Temperature | Mono:Di Alkylation Ratio | Elimination Side-Product |
| NaH | DMF | 0°C to RT | 60:40 | High (>15%) |
| Et₃N | DCM | Reflux (40°C) | 75:25 | Low (<5%) |
| K₂CO₃ [3] | MeCN | 60°C | 92:8 | Trace (<1%) |
Note: K₂CO₃ in MeCN provides the optimal balance. MeCN has a suitable boiling point for mild heating, while the heterogeneous nature of K₂CO₃ prevents rapid deprotonation, minimizing both dialkylation and elimination.
Experimental Protocols
Protocol A: Kilo-Scale Synthesis of this compound (Chromatography-Free)
Causality Focus: This protocol utilizes the Appel reaction to avoid the highly corrosive HBr gas generated by PBr₃. CaBr₂ is utilized to crash out the TPPO byproduct, enabling a completely filtration-based downstream processing[4],[6].
Materials:
-
3-(2-hydroxyethyl)benzonitrile (1.0 eq, 1.0 kg, 6.79 mol)
-
Carbon tetrabromide (CBr₄) (1.1 eq, 2.48 kg, 7.47 mol)
-
Triphenylphosphine (PPh₃) (1.1 eq, 1.96 kg, 7.47 mol)
-
Anhydrous Calcium Bromide (CaBr₂) (1.2 eq relative to PPh₃, 1.79 kg)
-
Dichloromethane (DCM) (10 L)
-
Methyl tert-butyl ether (MTBE) (15 L)
Step-by-Step Methodology:
-
Reaction Initiation: Charge a 20 L jacketed glass reactor with 3-(2-hydroxyethyl)benzonitrile, CBr₄, and 10 L of DCM. Chill the reactor jacket to 0°C under a nitrogen atmosphere.
-
Phosphine Addition: Dissolve PPh₃ in 2 L of DCM and add dropwise via an addition funnel over 2 hours. Causality: The addition is highly exothermic. Maintaining the internal temperature below 5°C prevents the degradation of the intermediate oxy-phosphonium salt.
-
In-Process Control (IPC): Stir the mixture for 2 hours at room temperature. Pull a 0.5 mL aliquot, dilute with MeCN, and analyze via HPLC (254 nm). Self-Validation: Proceed only when the starting alcohol is <1.0% AUC.
-
Solvent Swap: Concentrate the crude mixture under reduced pressure (rotary evaporator) to remove DCM. Redissolve the resulting thick syrup in 15 L of MTBE.
-
TPPO Precipitation: Add anhydrous CaBr₂ (1.79 kg) directly to the MTBE solution. Stir vigorously for 4 hours at room temperature. Causality: Ca²⁺ strongly coordinates with the highly polarized P=O bond of TPPO, forming a highly insoluble coordination complex[4].
-
Filtration: Filter the suspension through a Celite pad using a Nutsche filter. Wash the filter cake with an additional 3 L of cold MTBE. Self-Validation: The filter cake should be a dense white solid (CaBr₂-TPPO complex).
-
Isolation: Concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil. Purity can be verified via quantitative NMR (qNMR); typical purity is >95% without distillation.
Protocol B: Scalable N-Alkylation using this compound
Causality Focus: This protocol describes the coupling of this compound with a primary amine. K₂CO₃ is selected as a heterogeneous base to limit the concentration of the reactive nucleophile, thereby preventing dialkylation[3].
Materials:
-
Primary Amine API Intermediate (1.0 eq, 500 g)
-
This compound (1.05 eq)
-
Potassium Carbonate (K₂CO₃), 325 mesh (2.0 eq)
-
Acetonitrile (MeCN) (5 L)
Step-by-Step Methodology:
-
Preparation: Charge a 10 L reactor with the primary amine, finely powdered K₂CO₃, and 5 L of MeCN. Stir the suspension at 60°C for 30 minutes. Causality: Pre-heating ensures optimal dispersion of the insoluble base and partial activation of the amine.
-
Electrophile Dosing: Dilute this compound (1.05 eq) in 500 mL of MeCN. Add this solution dropwise to the reactor over 3 hours. Causality: Slow dosing starves the reaction of the electrophile, ensuring that any monoalkylated product formed does not immediately react with excess electrophile to form the dialkylated impurity.
-
IPC Monitoring: Stir at 60°C for 12 hours. Monitor the mono- vs di-alkylation ratio via LC-MS. Self-Validation: Target conversion is >98% with a dialkylation impurity of <5%.
-
Quench and Workup: Cool the reactor to 20°C. Add 3 L of deionized water to dissolve the inorganic salts (K₂CO₃ and KBr). Extract the mixture with Ethyl Acetate (3 x 2 L).
-
Aqueous Wash: Wash the combined organic layers with brine (2 L). Self-Validation: Check the pH of the aqueous wash; it must be neutral (pH 6-7) to ensure complete removal of basic salts, which prevents base-catalyzed degradation during concentration.
-
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the monoalkylated target compound.
References
-
Supporting Information: Scale up Experiment and Recycling of Iodoarene. Journal of Organic Chemistry. 3
-
Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry. 1
-
The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journal of Organic Chemistry. 2
-
Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development. 4
-
Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2 (Figshare Collection). Organic Process Research & Development. 7
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. 5
-
Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents (UW-Madison Repository). The Journal of Organic Chemistry. 8
Sources
- 1. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. weixgroup.chem.wisc.edu [weixgroup.chem.wisc.edu]
Troubleshooting & Optimization
How to purify crude 3-(2-bromoethyl)benzonitrile by column chromatography
Topic: Purification of crude 3-(2-bromoethyl)benzonitrile via Column Chromatography Document ID: TSC-PUR-042 Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary & Molecule Profile
The Challenge:
Purifying This compound presents a specific set of challenges due to its homobenzylic nature. Unlike stable aryl halides, this molecule contains a leaving group (
Molecule Profile:
-
Target: this compound
-
Key Functional Groups: Nitrile (Polar, UV-active), Alkyl Bromide (Lipophilic, moderately labile).
-
Stability Warning: Prone to dehydrohalogenation (elimination) on acidic silica or upon heating.
-
Storage: Store at -20°C under inert atmosphere immediately after purification.
Pre-Purification Diagnostics (Phase I)
Before packing a column, you must identify your impurity profile. The purification strategy diverges based on how you synthesized the crude material.
Diagnostic Workflow
Figure 1: Decision tree for pre-purification treatment based on synthesis origin.
The Protocol (Phase II)
A. Pre-Treatment (Crucial)
Scenario A: If synthesized via Appel Reaction (PPh3/CBr4)
-
The Issue: TPPO (Triphenylphosphine oxide) is difficult to separate on silica as it "streaks" and co-elutes with polar compounds.
-
The Fix: Do not load crude directly.
Scenario B: If synthesized via Radical Bromination (NBS)
-
The Fix: Wash the organic layer with water (removes succinimide) and Sodium Thiosulfate (removes trace
), then brine.[5] Dry over .[2][5]
B. Column Chromatography Setup
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | Standard resolution. Neutralize with 1% |
| Column Dimensions | 10:1 to 20:1 (Silica:Crude mass) | High loading ratio needed to separate close-running "styrene" impurity. |
| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar base. |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[6] |
| Detection | UV (254 nm) | The Benzonitrile group is a strong chromophore. |
| Sample Loading | Wet Loading (DCM/Hexane) | Dry loading on silica can catalyze elimination during the drying process. |
C. Elution Gradient
-
Equilibration: Flush column with 100% Hexanes (2 Column Volumes - CV).
-
Loading: Load sample carefully.
-
Fraction 1 (0-5% EtOAc): Elutes unreacted starting material (3-ethylbenzonitrile) and elimination product (3-vinylbenzonitrile).
-
Note: These run very high (Rf ~0.7-0.8 in 20% EtOAc).
-
-
Fraction 2 (5-15% EtOAc): Target Product (this compound).
-
Rf: Typically ~0.4–0.5 in 20% EtOAc.
-
-
Fraction 3 (>30% EtOAc): Elutes alcohol starting material (if Appel route) or polar byproducts.
Troubleshooting & FAQs (Phase III)
Q1: I see a "shadow" spot just above my product on TLC that merges during the column. What is it?
Diagnosis: This is likely 3-vinylbenzonitrile (the elimination product). Why it happens: The 2-bromoethyl group is labile. Basic impurities or even slightly acidic silica can catalyze HBr elimination. The Fix:
-
Argentometry (Silver Silica): If separation is critical and standard silica fails, mix 10%
into your silica gel. The silver ions complex with the alkene ( -complexation), significantly retarding the vinyl impurity while the bromide passes through. -
Run Faster: Minimize residence time on the column.
Q2: My product is decomposing on the column (turning yellow/brown).
Diagnosis: Acid-catalyzed decomposition.
The Fix: Pre-wash your silica slurry with 1% Triethylamine (
Q3: I used the Appel reaction, and I still have white crystals in my purified oil.
Diagnosis: Residual TPPO. The Fix: TPPO is notoriously soluble in "everything" just enough to be annoying, but insoluble in cold hexanes.
-
Remedy: Dissolve your "purified" oil in a small amount of DCM, then flood it with Pentane or Hexane until cloudy. Store in the freezer (-20°C) overnight. Filter the supernatant.[1][2][7]
Q4: Can I use DCM/MeOH instead of Hex/EtOAc?
Diagnosis: Not recommended. Reasoning: DCM is too strong for the initial elution. You will lose resolution between the non-polar impurities (vinyl/ethyl) and your bromide. Stick to Hexane/EtOAc or Hexane/DCM gradients.
Post-Purification Validation (Phase IV)
Confirm identity and purity using the following markers.
Validation Workflow
Figure 2: Analytical validation checklist.
Key NMR Signals (CDCl3):
-
~3.60 ppm (t, 2H):
(Distinctive downfield shift). -
~3.20 ppm (t, 2H):
(Benzylic protons). -
Absence of: Doublets at
5.2–5.8 ppm (indicates removal of vinyl impurity).
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[7] J. Org. Chem. 2017 , 82, 9931–9936. Link
-
Williams, C. M.; Mander, L. N. Chromatography with Silver Nitrate-Impregnated Silica Gel. Tetrahedron 2001 , 57, 425–447. Link
-
Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angew.[1] Chem. Int. Ed. Engl. 1975 , 14, 801–811. Link
Sources
Identifying and minimizing side products in 3-(2-bromoethyl)benzonitrile synthesis
Technical Support Center: 3-(2-Bromoethyl)benzonitrile Synthesis
Executive Summary & Synthetic Strategy
The synthesis of This compound (CAS: 58313-23-8) presents a unique chemoselectivity challenge: installing a primary alkyl bromide while preserving the sensitive nitrile group and preventing elimination to the styrene derivative.
While radical bromination of 3-ethylbenzonitrile is theoretically possible, it is strongly discouraged for this target. Radical conditions favor the benzylic position (forming 1-bromoethyl), not the desired terminal 2-bromoethyl position.
Recommended Route: Nucleophilic substitution of 3-(2-hydroxyethyl)benzonitrile using Phosphorus Tribromide (
Impurity Landscape & Reaction Pathways
Understanding the "Enemy" is the first step to purity. The following diagram maps the reaction logic and where specific side products originate.
Caption: Mechanistic pathway showing the main SN2 conversion and the divergence points for critical impurities (Elimination, Hydrolysis, and Oligomerization).
Detailed Troubleshooting Guide
This section addresses specific observations users encounter in the lab.
Issue 1: Formation of "The Styrene" (Elimination Product)
Observation: TLC shows a new non-polar spot (higher Rf) that stains rapidly with KMnO₄ (indicating unsaturation). Chemical Identity: 3-vinylbenzonitrile. Root Cause: The phenethyl bromide motif is prone to E2 elimination because the resulting double bond is conjugated with the aromatic ring. This occurs if the reaction is heated above 40°C or if the workup uses strong bases (e.g., NaOH).
| Diagnostic Step | Corrective Action |
| Check Temperature | Maintain reaction temperature between -10°C and 0°C during |
| Review Workup | Avoid NaOH or KOH. Use saturated |
| Solvent Choice | Switch from THF (can promote elimination via solvation) to DCM (Dichloromethane) or Toluene . |
Issue 2: The "Gummy" Solid (Nitrile Hydrolysis)
Observation: The product solidifies into a white/off-white solid with poor solubility in hexanes; IR shows a broad peak around 3300-3400 cm⁻¹ (N-H stretch) and carbonyl shift.
Chemical Identity: 3-(2-bromoethyl)benzamide.
Root Cause:
| Diagnostic Step | Corrective Action |
| Reagent Quality | Ensure |
| Moisture Control | Flame-dry glassware. Use a |
| Quench Protocol | Do not pour the reaction into water. Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat immediately. |
Issue 3: Low Yield & Phosphorous Contamination (Appel Reaction Users)
Observation: Using
| Diagnostic Step | Corrective Action |
| Precipitation | Triturate the crude residue with cold pentane or diethyl ether . TPPO is insoluble; the product is soluble. Filter off the solid.[2][3][4] |
| ZnCl₂ Complexation | Add anhydrous |
| Switch Method | If TPPO removal fails repeatedly, switch to the |
Optimized Experimental Protocol
This protocol is designed to minimize the side products identified above.
Reagents:
-
3-(2-hydroxyethyl)benzonitrile (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv - slight excess of Br atoms) -
Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry under vacuum and backfill with
. -
Solvation: Dissolve the alcohol in anhydrous DCM (0.5 M concentration). Cool the solution to -10°C (ice/salt bath).
-
Addition (Critical Control Point): Add
dropwise over 30 minutes. Reason: Rapid addition causes an exotherm, risking elimination to the styrene impurity. -
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3-4 hours. Monitor by TLC.[1][2][3][5]
-
Note: If starting material remains, do not heat. Add a small aliquot (0.05 equiv) of fresh
.
-
-
Quench: Cool the mixture back to 0°C. Pour the reaction mixture slowly into a beaker of crushed ice/saturated
. Stir for 15 minutes. -
Extraction: Separate the organic layer.[4] Wash with brine (
).[4] Dry over . -
Concentration: Evaporate solvent at <35°C (water bath temperature). High vacuum is preferred over heat to prevent thermal elimination.
Troubleshooting Logic Flowchart
Use this decision tree to resolve issues in real-time.
Caption: Decision tree for identifying and resolving common synthetic failures.
Frequently Asked Questions (FAQs)
Q: Can I use HBr (48% aq) reflux to convert the alcohol?
A: No. While HBr is a standard brominating agent, refluxing a nitrile in aqueous acid is the textbook method for hydrolyzing it to a carboxylic acid [2]. You will convert your nitrile to 3-(2-bromoethyl)benzoic acid. Use anhydrous
Q: Why is the radical bromination of 3-ethylbenzonitrile not recommended? A: Radical bromination (NBS/AIBN) is regioselective for the position that forms the most stable radical. The benzylic radical (stabilized by the ring) is far more stable than the primary radical. This route yields 1-bromo-1-(3-cyanophenyl)ethane , not the desired 2-bromoethyl isomer.
Q: My product is colored (yellow/orange). Is it pure?
A: Pure this compound should be a clear oil or low-melting white solid. Yellowing usually indicates traces of free bromine (
References
-
Batesky, D. C., et al. (2017). "Triphenylphosphine Oxide Removal from Reaction Mixtures." Journal of Organic Chemistry, 82(19), 9931–9936.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Hydrolysis of Nitriles).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Alkyl Bromides using PBr3).
- Harrison, I. T., & Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience.
Sources
Technical Support Center: Optimizing Alkylation Reactions with 3-(2-bromoethyl)benzonitrile
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for optimizing and troubleshooting alkylation reactions involving 3-(2-bromoethyl)benzonitrile. As a key electrophilic intermediate, its successful application is critical in the synthesis of numerous pharmaceutical and research compounds. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to overcome common synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the alkylation of nucleophiles with this compound. The format is designed to help you quickly identify your problem and implement a robust solution.
Issue 1: My reaction has low or no conversion of the starting materials.
This is the most frequent challenge and can stem from several interrelated factors. A systematic evaluation of the reaction parameters is essential.
Question: I've mixed my nucleophile (a secondary amine), this compound, and potassium carbonate in acetonitrile, but after 24 hours at room temperature, I only see starting material by TLC. What's wrong?
Answer: Low conversion is often a result of insufficient reactivity in one or more components of your system. Let's break down the potential causes and solutions.
-
Insufficient Basicity or Poor Base Solubility: The primary role of the base is to deprotonate the nucleophile (if it has an acidic proton, like a secondary amine) or to act as an acid scavenger for the HBr generated. Potassium carbonate (K₂CO₃) is a common but relatively weak base with poor solubility in many organic solvents like acetonitrile.[1][2]
-
Expert Recommendation:
-
Switch to a Stronger/More Soluble Base: Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," which promotes faster alkylations.[1] For nucleophiles that are difficult to deprotonate, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (like THF or DMF) will ensure complete formation of the nucleophilic anion.[3][4]
-
Consider Phase-Transfer Catalysis (PTC): If you are using an inorganic base that is insoluble in your organic solvent, adding a phase-transfer catalyst can dramatically increase the reaction rate. This is discussed in detail in the "Advanced Optimization" section.[5]
-
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in an Sₙ2 reaction. It must solubilize the reactants and stabilize the transition state.
-
Expert Recommendation: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (ACN) are standard choices as they effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.[3][6] If reagent solubility is an issue in ACN, switching to DMF often resolves the problem.[2]
-
-
Low Reaction Temperature: While room temperature is a convenient starting point, the activation energy for many alkylations requires thermal input.
-
Expert Recommendation: Gradually increase the reaction temperature in increments (e.g., to 50 °C, then 80 °C) while carefully monitoring the reaction by TLC or LC-MS.[1] Be aware that excessive heat can promote side reactions, particularly elimination (see Issue 2).
-
-
Poor Leaving Group Ability (and a simple fix): While bromide is a good leaving group, its reactivity can be enhanced.
-
Expert Recommendation: Add a catalytic amount (0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI). The iodide, being a better nucleophile and a superior leaving group, can displace the bromide in situ via the Finkelstein reaction, generating the more reactive 3-(2-iodoethyl)benzonitrile, which accelerates the overall reaction rate.[2][7]
-
Issue 2: My LC-MS shows my desired product mass, but also a significant peak at M-81 (loss of HBr), and my yield is low.
This observation is a classic sign of a competing elimination reaction. The 2-bromoethyl group is susceptible to E2 elimination to form 3-vinylbenzonitrile.
Question: I increased the temperature and used a strong, bulky base to drive my reaction to completion, but now I'm getting a major side product. How do I favor alkylation over elimination?
Answer: The balance between the Sₙ2 (alkylation) and E2 (elimination) pathways is dictated by the base, solvent, and temperature.[1] Your goal is to create conditions that favor the nucleophilic attack at the carbon atom over the abstraction of a proton from the adjacent carbon.
-
Base Selection is Critical: Strong, sterically hindered (bulky) bases are known to favor elimination.
-
Expert Recommendation: Avoid bulky bases like potassium tert-butoxide or DBU if elimination is a problem. Instead, use a non-bulky inorganic base like K₂CO₃ or Cs₂CO₃. If a stronger base is needed, NaH is an excellent choice as the hydride ion is very small and primarily acts as a base rather than a nucleophile.[1][4]
-
-
Temperature Control: Higher temperatures provide the energy for both reactions, but they often favor the elimination pathway, which has a more ordered transition state and thus a higher activation entropy.
-
Expert Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is better to run a reaction for a longer time at a lower temperature (e.g., 40-50 °C) than to force it quickly at a high temperature (e.g., >100 °C).[1]
-
Diagram: Sₙ2 vs. E2 Competing Pathways
The following diagram illustrates the two competing reaction mechanisms. Optimizing your reaction involves selecting conditions that favor the Sₙ2 pathway.
Caption: Competing Sₙ2 (alkylation) and E2 (elimination) pathways.
Issue 3: I am reacting a primary or secondary amine and I'm getting a mixture of mono- and di-alkylated products.
This is a common issue known as over-alkylation. The mono-alkylated amine product is often as nucleophilic, or even more so, than the starting amine, allowing it to compete for the remaining electrophile.[4]
Question: How can I selectively synthesize the mono-alkylated product without forming the tertiary amine or quaternary salt?
Answer: Controlling over-alkylation requires careful management of stoichiometry and reaction kinetics.
-
Stoichiometry Control: The simplest method is to use an excess of the nucleophile.
-
Expert Recommendation: Use a 1.5 to 2-fold excess of the starting amine relative to this compound. This creates a statistical preference for the electrophile to encounter a molecule of the starting amine rather than the product amine.[4] The downside is the need to remove the excess amine during workup.
-
-
Slow Addition of the Electrophile: This technique keeps the instantaneous concentration of the alkylating agent low, which minimizes the chance of a second alkylation event.
-
Expert Recommendation: Dissolve the amine and base in the solvent, and then add a solution of this compound dropwise over several hours using a syringe pump. This is highly effective for achieving high selectivity for mono-alkylation.[4]
-
Advanced Optimization: Phase-Transfer Catalysis (PTC)
For reactions involving an inorganic base (like K₂CO₃ or NaOH) and an organic solvent, where the reactants exist in two separate phases, Phase-Transfer Catalysis (PTC) is a powerful and green technique to accelerate the reaction.[5]
Question: My reaction is clean but very slow, and I suspect it's due to the poor solubility of my base. How does PTC work and how can I implement it?
Answer: PTC utilizes a catalyst to shuttle the nucleophilic anion from the aqueous or solid phase into the organic phase where the electrophile resides. This overcomes the solubility barrier and dramatically increases the reaction rate. A common PTC catalyst is a quaternary ammonium salt, like tetrabutylammonium bromide (TBAB).
Mechanism of PTC for N-Alkylation:
-
In the aqueous/solid phase, the inorganic base generates the deprotonated, anionic nucleophile.
-
The lipophilic quaternary ammonium cation (Q⁺) from the catalyst pairs with the nucleophilic anion (Nu⁻) to form an ion pair [Q⁺Nu⁻].
-
This ion pair is soluble in the organic phase and migrates across the phase boundary.
-
In the organic phase, the [Q⁺Nu⁻] ion pair reacts with this compound. The nucleophile is highly reactive as it is not tightly solvated.
-
The desired product is formed, and the catalyst is regenerated along with the bromide anion [Q⁺Br⁻], which then migrates back to the aqueous/solid phase to restart the cycle.
Diagram: Mechanism of Phase-Transfer Catalysis
Caption: Catalytic cycle of a phase-transfer catalyzed alkylation.
Data Tables for Reaction Optimization
Use the following tables to guide your selection of reagents and conditions.
Table 1: Common Bases for Alkylation
| Base | Formula | pKa of Conj. Acid | Strength | Typical Use Case |
| Potassium Carbonate | K₂CO₃ | 10.3 | Moderate | Standard, for activated nucleophiles or as an acid scavenger.[6] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Moderate | More soluble and often more effective than K₂CO₃.[1][7] |
| Sodium Hydride | NaH | ~35 | Very Strong | For complete deprotonation of weakly acidic nucleophiles (e.g., indoles, amides). Requires anhydrous conditions.[3][4] |
| Triethylamine | Et₃N | 10.7 | Moderate | Organic-soluble base, primarily used as an acid scavenger.[8] |
Table 2: Common Solvents for Alkylation
| Solvent | Abbreviation | Type | Boiling Point (°C) | Key Characteristics |
| Acetonitrile | ACN | Polar Aprotic | 82 | Good general-purpose solvent, easy to remove.[6] |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | Excellent dissolving power, good for higher temperatures.[2][6] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | Very high dissolving power, can accelerate Sₙ2 rates significantly.[3] |
| Tetrahydrofuran | THF | Polar Aprotic | 66 | Often used with strong bases like NaH.[3][4] |
| Toluene | - | Nonpolar | 111 | Typically used for Phase-Transfer Catalysis conditions.[5] |
Experimental Protocols
Disclaimer: These are generalized procedures and must be adapted based on the specific nucleophile, scale, and safety considerations of your laboratory. Always perform a risk assessment before starting any new experiment.
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the secondary amine (1.2 equivalents) and a suitable base (e.g., Cs₂CO₃, 1.5 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF, calculated for a 0.2-0.5 M concentration of the limiting reagent). Stir the suspension for 15-30 minutes at room temperature.
-
Addition of Electrophile: Add this compound (1.0 equivalent) to the stirred mixture. This can be done neat or as a solution in a small amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is complete.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Procedure for Phase-Transfer Catalyzed (PTC) Alkylation
-
Reaction Setup: To a round-bottom flask, add the nucleophile (1.0 equivalent), an inorganic base (e.g., K₂CO₃, 3.0 equivalents), and the phase-transfer catalyst (e.g., TBAB, 0.1 equivalents).
-
Solvent Addition: Add the organic solvent (e.g., Toluene) and, if necessary, a minimal amount of water to create the second phase.
-
Addition of Electrophile: Add this compound (1.1 equivalents) to the mixture.
-
Reaction: Heat the biphasic mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. High agitation is crucial to maximize the interfacial surface area.[9]
-
Monitoring & Work-up: Follow steps 5-7 from Protocol 1. The work-up will involve a simple phase separation.
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your alkylation reaction.
Caption: A systematic workflow for troubleshooting common alkylation issues.
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (2026).
- Wang, M. J., & Tseng, H. H. (n.d.). Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Academia.edu.
- Organic Chemistry Portal. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube.
- Macmillan Group. (2008, April 10).
- BenchChem Technical Support Team. (2025). Technical Support Center: N-(2-bromoethyl)
- Sciencemadness Discussion Board. (2022, March 3).
- Reddit. (2021, March 17).
- ResearchGate. (n.d.).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 3-Bromo-2-(bromomethyl)benzonitrile as a Precursor for Heterocyclic Compounds. BenchChem.
- Ilyin, A. P., et al. (2022).
- GalChimia. (2010, March 1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting low yield in the synthesis of 3-(2-bromoethyl)benzonitrile
Technical Support Center: Synthesis of 3-(2-bromoethyl)benzonitrile
Subject: Troubleshooting Low Yield & Impurity Profiles Target Molecule: this compound (CAS: 13583-05-6) Precursor: 3-(2-hydroxyethyl)benzonitrile
Executive Summary
Low yields in the conversion of 3-(2-hydroxyethyl)benzonitrile to its bromide derivative are rarely due to a lack of reactivity. Instead, they typically stem from three competing pathways: styrene elimination (formation of 3-vinylbenzonitrile), nitrile hydrolysis (acid-catalyzed conversion to amide/acid), or purification losses (specifically with Appel conditions).
This guide provides a root-cause analysis and recovery protocols for the two most common synthetic routes: Phosphorus Tribromide (
Part 1: Diagnostic Workflow
Before adjusting your protocol, identify the specific failure mode using this decision matrix.
Caption: Diagnostic logic flow to correlate crude NMR data with specific synthetic failure modes.
Part 2: Route-Specific Troubleshooting
Method A: Phosphorus Tribromide ( )
Best for: Scalability and atom economy. High risk of elimination.
The Problem: The reaction generates HBr in situ. If the temperature is uncontrolled, HBr protonates the alcohol, leading to E1 elimination (forming 3-vinylbenzonitrile) rather than
Protocol Optimization:
| Parameter | Standard Protocol (Flawed) | Optimized Protocol |
| Temperature | Reflux (80°C+) | -10°C to 0°C addition , then RT max. |
| Solvent | DCM or Toluene | Anhydrous |
| Stoichiometry | 1.0 eq | 0.4 eq |
| Quench | Water/Bicarb | Ice/Brine pour . Rapid phase separation is critical. |
Step-by-Step Correction:
-
Dry Conditions: Ensure starting material is azeotropically dried (toluene strip) to remove trace water. Water reacts with
to form and HBr, accelerating hydrolysis. -
Controlled Addition: Dissolve alcohol in DCM. Cool to -10°C. Add
dropwise over 30 mins. -
The "Pyridine Trick": Add 0.1 eq of Pyridine to the reaction mixture. This acts as an acid scavenger, buffering the HBr just enough to prevent nitrile hydrolysis and elimination without stopping the substitution [1].
Method B: The Appel Reaction ( )
Best for: Acid-sensitive substrates.[1] High risk of purification loss.
The Problem: The reaction works well, but the byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to separate from the product. It often forms a "glass" that traps your nitrile, lowering isolated yield.
Protocol Optimization:
| Parameter | Standard Protocol (Flawed) | Optimized Protocol |
| Solvent | DCM | DCM (Reaction) -> Hexanes (Workup). |
| Order of Addition | Add | Add |
| Workup | Column Chromatography | Hexane Trituration + Filtration. |
TPPO Removal Strategy:
-
Upon reaction completion, evaporate DCM to a minimum volume (do not dry completely).
-
Add cold Hexanes or Diethyl Ether/Pentane (1:1) . The product is soluble; TPPO is not.
-
Filter the white precipitate (TPPO) through a silica plug.
-
Flash Chromatography: If column is necessary, use a gradient of 0% -> 10% EtOAc in Hexanes . The nitrile moves fast (
in 20% EtOAc); TPPO stays at the baseline.
Part 3: The "Nuclear Option" (Two-Step Synthesis)
If direct bromination fails repeatedly due to elimination, switch to a Mesylation-Finkelstein sequence. This is the most reliable method for sensitive phenethyl alcohols.
Mechanism:
-
Mesylation: Alcohol +
+ Mesylate (Good leaving group, no acid). -
Substitution: Mesylate +
(in Acetone) Bromide.
Why this works:
-
Step 1 is basic (avoids nitrile hydrolysis).
-
Step 2 is neutral/mild (avoids elimination).
Protocol:
-
Step 1: Dissolve 3-(2-hydroxyethyl)benzonitrile (1.0 eq) in DCM with
(1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (1.2 eq). Stir 1h. Wash with water, dry, concentrate. -
Step 2: Dissolve crude mesylate in Acetone . Add Lithium Bromide (3.0 eq) . Reflux for 2-4 hours.
-
Result: Quantitative conversion with minimal purification needed (simple filtration of Li-salts).
Part 4: FAQ - Technical Support
Q1: I see a triplet at 3.0 ppm and a triplet at 3.6 ppm in my NMR. Which is which?
-
Answer:
-
3.8 - 3.9 ppm (t): Starting Material (
-OH). -
3.5 - 3.6 ppm (t): Product (
-Br). -
3.0 - 3.1 ppm (t): Benzylic protons (
). -
Note: The shift from OH to Br is subtle (~0.3 ppm upfield). Ensure you run a stacked NMR with the starting material.
-
Q2: My product is turning into a white solid after the PBr3 reaction. Is this the bromide?
-
Answer: Likely not. This compound is typically a low-melting solid or oil (mp ~20-30°C depending on purity). If you have a high-melting white solid, you likely hydrolyzed the nitrile to 3-(2-bromoethyl)benzamide due to excess acid/heat. Check IR for a strong carbonyl peak at 1650-1690
.
Q3: Can I use HBr (48% aq) instead of PBr3?
-
Answer: Do not use aqueous HBr. The combination of water, strong acid, and reflux required for this substitution will hydrolyze your nitrile group to a carboxylic acid (
) almost quantitatively [2].
References
- Harrison, I. T.; Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience. (General protocols for primary alcohol to bromide conversion using Pyridine/ to suppress rearrangements).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 5.5: Alkyl Halides from Alcohols; specifically warns against acid hydrolysis of nitriles).
-
Appel, R. (1975).[1] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811. Link
Sources
3-(2-bromoethyl)benzonitrile stability and degradation pathways
CAS: 13927-23-6 | Formula: C₉H₈BrN
User Guide & Troubleshooting Portal
Status: Active Role: Senior Application Scientist Scope: Stability, Degradation Mechanisms, and Experimental Optimization
Core Chemical Identity & Stability Profile
The "Benzylic" Trap: A common error among researchers is treating 3-(2-bromoethyl)benzonitrile as a benzylic bromide. It is not . It is a phenethyl (homobenzylic) bromide.
-
Benzylic Bromides (
): Extremely reactive in ; highly unstable to moisture. -
Phenethyl Bromides (
): This compound behaves like a primary alkyl halide. It is significantly less reactive toward nucleophiles than its benzylic counterpart, often requiring higher temperatures or stronger bases to react.
Implication: The elevated energy conditions required for substitution often trigger the dominant side-reaction: Elimination (
Degradation Pathways (Mechanistic Insight)
The stability of this compound is compromised by three primary vectors. Understanding these allows you to diagnose impurities in your NMR/LCMS data.
Pathway A: Hydrolysis (Storage Degradation)
Exposure to ambient moisture, even without base, slowly converts the alkyl bromide to an alcohol. This generates HBr, which is autocatalytic and can degrade the nitrile group over time.
-
Product: 3-(2-hydroxyethyl)benzonitrile.
-
Indicator: Material becomes sticky/wet; pH of aqueous wash is acidic.
Pathway B: Dehydrohalogenation (Reaction Degradation)
Under basic conditions (especially with alkoxide bases or elevated heat), the compound undergoes
-
Product: 3-Vinylbenzonitrile (3-Cyanostyrene).
-
Indicator: Appearance of vinyl protons in
H NMR (typically 5.0–6.8 ppm).
Pathway C: Oxidative/Radical Degradation
Long-term exposure to light or air can cleave the C-Br bond via radical mechanisms, leading to complex oligomers and free bromine (
-
Indicator: Material turns yellow or brown.
Visualizing the Pathways
Caption: Figure 1. Primary degradation vectors. Pathway B (Yellow) is the most common cause of low yields during synthesis.
Storage & Handling Protocols
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2–8°C | Retards kinetic rate of hydrolysis and radical formation. |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen; prevents HBr formation. |
| Container | Amber Glass | Blocks UV radiation to prevent C-Br photolysis. |
| Dessicant | Required | Hydrolysis is the primary shelf-life limiter. |
Troubleshooting Experimental Scenarios
Scenario 1: "My reaction yield is low (<40%), and I see a non-polar spot on TLC."
Diagnosis: You are likely fighting Elimination (Pathway B) .
-
The Cause: If you are using a strong, bulky base (e.g., t-BuOK, LDA) or high heat to force the substitution, you are favoring the formation of 3-vinylbenzonitrile.
-
The Fix:
-
Switch Solvent: Use polar aprotic solvents (DMF, DMSO, Acetonitrile) to accelerate the
rate relative to . -
Change Base: Switch to a softer, less bulky nucleophile/base combination (e.g.,
or ) rather than alkoxides. -
Lower Temperature: Run the reaction at lower temperatures for a longer time.
has a higher activation energy than ; heating favors elimination.
-
Scenario 2: "The starting material turned yellow/brown in the bottle."
Diagnosis: Oxidative Degradation / HBr Release .
-
The Cause: Light or air exposure has released trace bromine (
) or HBr. -
The Fix:
-
Do not use directly. The acidity can ruin sensitive reactions.
-
Purification: Dissolve in
, wash with saturated (to remove acid) and 10% (to reduce ), dry over , and concentrate.
-
Scenario 3: "I see a new peak in the aromatic region, but the alkyl chain is intact."
Diagnosis: Nitrile Hydrolysis .
-
The Cause: If using strong aqueous acid or base, the nitrile (-CN) may have hydrolyzed to the amide or carboxylic acid.[1][2]
-
The Fix: Ensure reaction conditions are anhydrous if the nitrile is to be preserved.
Analytical Verification (QC Checklist)
Before committing the material to a valuable step, verify purity using these specific markers:
1.
-
Target (Pure): Look for the triplets of the ethyl chain.
-
ppm (t, 2H,
) -
ppm (t, 2H,
)
-
ppm (t, 2H,
-
Impurity (Styrene - Elimination): Look for vinyl protons.
-
ppm (d) and
ppm (d) (Terminal alkene protons). - ppm (dd) (Internal alkene proton).
-
ppm (d) and
-
Impurity (Alcohol - Hydrolysis):
-
Shift of the
triplet from ~3.6 ppm to ~3.9 ppm ( ).
-
2. TLC (Hexane:EtOAc 4:1):
-
Styrene: Higher
than target (non-polar). -
Alcohol: Lower
than target (polar).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity of primary alkyl halides vs. benzylic halides).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733479, this compound. PubChem.[3]
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Merck KGaA.[4] (Safety and storage data).
-
March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of E2 elimination in phenethyl systems).
Sources
Safe handling and storage procedures for 3-(2-bromoethyl)benzonitrile
CRITICAL IDENTIFICATION NOTICE
Before proceeding, verify your chemical container. There is a common database discrepancy regarding this compound.[1]
-
Target Compound: 3-(2-Bromoethyl)benzonitrile (Structure: m-CN-C₆H₄-CH₂CH₂Br).[1]
-
Correct CAS: Generally 942282-39-5 (or similar depending on salt/hydration).[1]
-
-
Conflicting CAS: The CAS number 13737-31-0 (often erroneously linked) typically corresponds to N-methyl-1-(biphenyl-2-yl)methanamine.[1]
-
Action: If your bottle is labeled CAS 13737-31-0 but the name is This compound , treat it according to the Name (Alkyl Bromide/Nitrile) protocols below, as these are significantly more hazardous (lachrymator/alkylating agent) than the amine.[1]
Hazard Profile & Mechanism of Action
Q: What makes this compound specifically hazardous compared to other nitriles? A: This compound possesses a "dual-warhead" of reactivity:
-
The Alkyl Bromide (Homobenzylic Bromide): The -CH₂CH₂Br tail is a potent alkylating agent .[1] Unlike simple aryl nitriles, this side chain can alkylate DNA and proteins.[1] This makes it a likely lachrymator (tear gas effect) and a severe skin/eye irritant or corrosive.[1][2]
-
The Nitrile Group: While aryl nitriles are generally stable, metabolic processing or acidic hydrolysis can release cyanide ions (
), posing an acute toxicity risk.[1]
Q: Why is it turning yellow/brown in storage? A: This indicates decomposition.[1] The C-Br bond is sensitive to light and moisture.[1]
-
Hydrolysis: Moisture attacks the bromide, releasing Hydrobromic Acid (HBr).[1]
-
Photolysis: Light causes homolytic cleavage of the C-Br bond, generating radicals that polymerize or oxidize, leading to discoloration.[1]
Critical Safety & PPE (The "Before You Start" Phase)
Q: What is the "Lachrymator Protocol" for this compound? A: Because this compound behaves like a lachrymator (similar to benzyl bromide), standard lab safety is insufficient.[1]
-
Engineering Control: MANDATORY FUME HOOD USE. Never open the container on an open bench.
-
Eye Protection: Chemical splash goggles are required.[1] Face shields are recommended if handling >1g.[1] Contact lenses should not be worn.[1]
-
Glove Selection:
Q: Can I use a standard particle mask? A: No. A standard N95 protects against dust but not volatile organic vapors or acid gases (HBr) released during decomposition.[1] If hood work is impossible (not recommended), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1]
Storage & Stability (The "Shelf Life" Phase)[1]
Q: What are the absolute storage requirements to prevent degradation? A: Follow the "CAD" Protocol: C old, A rgon, D ark.[1]
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of spontaneous dehydrobromination (elimination to styrene derivatives).[1] |
| Atmosphere | Inert (Argon/N₂) | Oxygen promotes radical oxidation; Moisture hydrolyzes the C-Br bond to form HBr.[1] |
| Container | Amber Glass | Blocks UV light to prevent photolytic cleavage of the Bromine.[1] |
| Seal | Parafilm/Teflon Tape | Prevents atmospheric moisture ingress over long periods.[1] |
Q: I found a bottle stored at room temperature for 6 months. Is it usable? A: Likely degraded.[1] Check for:
-
Acidity: Test a small aliquot (dissolved in aqueous MeOH) with pH paper. If acidic (pH < 4), HBr has formed.[1]
-
TLC/NMR: Look for the "Styrene" impurity (elimination product) or the "Alcohol" (hydrolysis product).[1]
-
Purification: If <10% degraded, it can often be purified via a short silica plug (Hexane/EtOAc) to remove polar acids/alcohols.[1]
-
Visual Guide: Storage Logic Tree
Caption: Decision logic for assessing the quality and storage of incoming this compound.
Handling & Synthesis Troubleshooting (The "Active Use" Phase)
Q: My reaction yield is low. Could the "bromoethyl" group be eliminating? A: Yes. A common side reaction with 2-bromoethyl arenes is E2 Elimination , forming the corresponding styrene (vinyl) derivative.[1]
-
Cause: Using strong, non-nucleophilic bases (e.g., t-BuOK, NaH) or high heat.[1]
-
Solution: Use weaker bases (e.g.,
, ) or highly nucleophilic conditions to favor substitution ( ) over elimination.[1] Keep reaction temperatures <60°C if possible.
Q: How do I quench a reaction containing excess this compound? A: Do not just dump it into water (this releases HBr).[1]
-
Quench: Add a nucleophile to consume the alkyl bromide. An amine (like morpholine) or a thiol (like cysteine) works well to convert the lachrymator into a non-volatile adduct.[1]
-
Neutralize: Wash the organic layer with saturated Sodium Bicarbonate (
) to neutralize any HBr generated.[1]
Q: The compound solidified in the needle/syringe.[1] What happened? A: It may have crystallized or reacted with trace moisture in the needle.[1]
-
Prevention: Use wide-bore needles.[1] Pre-warm the syringe slightly if the compound is a low-melting solid.[1] Alternatively, handle it as a solution (dissolve in DCM or THF) whenever possible to avoid handling the neat lachrymator.[1]
Visual Guide: Spill Cleanup Workflow
Caption: Emergency workflow for small-scale laboratory spills of alkyl bromides.
Emergency Response (The "Oh No" Phase)
Q: I got a drop on my glove. What do I do? A:
-
IMMEDIATELY remove the glove (do not touch the outside).[1]
-
Inspect skin for redness.[1] If red, seek medical attention (chemical burn).[1]
-
Discard the glove into solid hazardous waste; do not reuse.[1]
Q: Inhalation exposure—what are the signs? A: Symptoms include burning sensation in the nose/throat, coughing, wheezing, and tearing eyes.[1]
-
Action: Move to fresh air immediately. If breathing is difficult, oxygen may be required (medical professionals only).[1] Delayed pulmonary edema is possible with alkylating agents; medical observation is recommended.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24808815, this compound. Retrieved from [Link][1]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile & Alkyl Bromides. Retrieved from [Link]
(Note: Due to the specific rarity of the exact CAS 13737-31-0/Name combination, hazard data is extrapolated from the structural analogs [Phenethyl Bromide] and [Benzonitrile] to ensure maximum safety margins.)
Sources
How to remove unreacted starting material from 3-(2-bromoethyl)benzonitrile product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification of 3-(2-bromoethyl)benzonitrile. Here, we address common challenges encountered during the removal of unreacted starting materials, drawing on established principles of organic chemistry and field-proven purification techniques.
Understanding the Challenge: Common Impurities
The synthesis of this compound typically involves the bromination of a suitable precursor. Consequently, the primary impurity is often the unreacted starting material. Depending on the synthetic route, other potential impurities could include over-brominated byproducts or residual reagents like N-bromosuccinimide (NBS). Effective purification is paramount to ensure the integrity of subsequent reactions and the quality of the final product.[1][2]
This guide will focus on the removal of unreacted starting materials through three primary purification techniques:
-
Column Chromatography: A versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase.[3][4][5][6][7]
-
Recrystallization: A powerful technique for purifying solid compounds based on differences in solubility.[8][9][10]
-
Liquid-Liquid Extraction: A fundamental method for separating compounds based on their relative solubilities in two immiscible liquids.[11]
Troubleshooting & FAQs
Section 1: Column Chromatography
Q1: My TLC analysis shows the product and starting material are very close together. How can I achieve good separation using column chromatography?
A1: Achieving separation of compounds with similar polarities is a common challenge. Here’s a systematic approach to optimize your column chromatography:
Core Principle: Column chromatography separates compounds based on their polarity. A stationary phase (like silica gel) adsorbs polar compounds more strongly, while a mobile phase (solvent) carries the compounds through the column. Less polar compounds travel faster, while more polar compounds move slower.[3][5]
Troubleshooting Steps:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase (eluent).
-
Start with a Polarity Gradient: Begin with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.[3]
-
Fine-Tune the Ratio: Experiment with different ratios of your chosen solvents. Even small changes in the solvent ratio can significantly impact separation. For instance, if a 9:1 hexane:ethyl acetate mixture doesn't provide separation, try 95:5 or even 98:2.
-
Utilize a Third Solvent: Sometimes, adding a small amount of a third solvent with intermediate polarity can improve resolution.
-
-
Column Parameters:
-
Increase Column Length: A longer column provides more surface area for the separation to occur.
-
Decrease Column Diameter: A narrower column can lead to better separation, but with a smaller sample capacity.
-
Use Finer Silica Gel: Smaller particle size of the stationary phase increases the surface area and can improve resolution.
-
Experimental Protocol: Optimizing a Solvent System for Column Chromatography
-
Prepare TLC Plates: Spot your crude reaction mixture on several TLC plates.
-
Develop in Different Solvents: Place each TLC plate in a developing chamber with a different solvent system (e.g., 100% Hexane, 95:5 Hexane:EtOAc, 90:10 Hexane:EtOAc, 80:20 Hexane:EtOAc).
-
Analyze the Results: The ideal solvent system will show a clear separation between the spot for your product and the starting material, with the product having an Rf value between 0.2 and 0.4.
Data Presentation: Solvent System Selection
| Solvent System (Hexane:Ethyl Acetate) | Rf (Starting Material) | Rf (Product) | Separation (ΔRf) | Assessment |
| 95:5 | 0.55 | 0.50 | 0.05 | Poor |
| 98:2 | 0.40 | 0.30 | 0.10 | Good |
| 99:1 | 0.25 | 0.18 | 0.07 | Moderate |
Visualization: Column Chromatography Workflow
Caption: Workflow for purification by column chromatography.
Section 2: Recrystallization
Q2: I've tried recrystallization, but my product crashes out of solution as an oil, or the yield is very low. What am I doing wrong?
A2: Oiling out and low yield are common issues in recrystallization. The key is careful solvent selection and controlled cooling.
Core Principle: Recrystallization works on the principle that the desired compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when it's cold. Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent.[9]
Troubleshooting Steps:
-
Finding the Right Solvent:
-
"Like Dissolves Like": Consider the polarity of your product. This compound is a moderately polar molecule. Test solvents with varying polarities.
-
Ideal Solvent Properties: The ideal solvent will dissolve your product completely when hot but very little when cold.
-
Solvent Pairs: If a single solvent doesn't work, try a solvent pair. Dissolve your compound in a "good" solvent (in which it's highly soluble) and then add a "poor" solvent (in which it's poorly soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[8]
-
-
Preventing "Oiling Out":
-
Slow Cooling: Rapid cooling often causes compounds to come out of solution as an oil rather than forming crystals. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent level can provide a surface for crystals to nucleate.
-
Seeding: Adding a tiny crystal of the pure product to the cooled solution can initiate crystallization.
-
-
Maximizing Yield:
-
Minimum Amount of Hot Solvent: Use the absolute minimum amount of hot solvent needed to dissolve your crude product. Using too much solvent will result in a lower yield as more of your product will remain dissolved in the cold solvent.
-
Adequate Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of product that crystallizes out.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Visualization: Recrystallization Decision Tree
Caption: Decision-making process for selecting a recrystallization solvent.
Section 3: Liquid-Liquid Extraction
Q3: Can I use a simple liquid-liquid extraction to remove the starting material?
A3: Liquid-liquid extraction can be an effective initial purification step, particularly for removing certain types of impurities, but it may not be sufficient on its own to separate compounds with very similar properties.
Core Principle: This technique separates compounds based on their different solubilities in two immiscible liquids, typically an aqueous phase and an organic phase. By choosing the right solvents, you can selectively move your desired compound into one phase while leaving the impurities in the other.[11]
Applicability to this compound:
-
Removing Acidic or Basic Impurities: If your starting material or byproducts are acidic or basic, you can use an acid-base extraction. For example, washing the organic layer with a dilute base (like sodium bicarbonate solution) will remove acidic impurities, while washing with a dilute acid (like hydrochloric acid) will remove basic impurities.[12]
-
General Purification: A series of washes with water and brine (saturated sodium chloride solution) can help remove water-soluble impurities.
Experimental Protocol: General Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of water, shake the funnel gently (venting frequently), and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with brine. This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the partially purified product.
Visualization: Liquid-Liquid Extraction Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. columbia.edu [columbia.edu]
- 4. vaia.com [vaia.com]
- 5. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. savemyexams.com [savemyexams.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Lab 1-Recrystallization Lab | Wellesley College [www1.wellesley.edu]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Synthesis Maze: A Technical Support Guide for 3-(2-bromoethyl)benzonitrile Reactions
Welcome to the technical support center for 3-(2-bromoethyl)benzonitrile, a versatile reagent in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during its use. Here, we move beyond simple protocols to dissect the "why" behind experimental outcomes, empowering you to optimize your reactions and purify your products with confidence.
Section 1: Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: the primary alkyl bromide and the aromatic nitrile group. The ethyl linker separates the bromine from the electron-withdrawing cyano group, influencing its reactivity in nucleophilic substitution and elimination reactions. Understanding the delicate balance between these pathways is crucial for success.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered in a direct question-and-answer format, providing both explanations and actionable solutions.
FAQ 1: Nucleophilic Substitution Reactions
Question: I am attempting a nucleophilic substitution on this compound with a primary amine, but I'm observing low yields of my desired product and the formation of a significant amount of a byproduct that appears to be 3-vinylbenzonitrile. What is happening and how can I favor the substitution product?
Answer: This is a classic case of competing E2 elimination and SN2 substitution pathways.[1][2] The primary alkyl bromide is susceptible to both reactions. The use of a primary amine, which is also a base, can promote the elimination of HBr to form the vinyl byproduct.
Causality:
-
Base Strength of the Nucleophile: Stronger bases will favor the E2 elimination pathway.
-
Steric Hindrance: While the primary bromide is not highly hindered, a bulky nucleophile can favor elimination.
-
Temperature: Higher reaction temperatures generally favor elimination over substitution.[1]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate SN2 reactions.[3]
Troubleshooting Flowchart:
Caption: Decision-making flowchart for optimizing SN2 reactions.
Recommended Protocol for Favoring SN2 with a Primary Amine:
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Use the amine hydrochloride salt and a non-nucleophilic base (e.g., DIEA). | Reduces the free base concentration, disfavoring elimination. |
| Temperature | 0 °C to room temperature | Lower temperatures favor the substitution pathway.[1] |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents enhance SN2 reaction rates.[3] |
| Stoichiometry | 1.1 equivalents of amine salt, 1.5 equivalents of DIEA | A slight excess of the amine ensures full conversion of the starting material. |
Question: I'm using phthalimide for a Gabriel synthesis to prepare the corresponding primary amine, but the reaction is sluggish. How can I improve the reaction rate?
Answer: The Gabriel synthesis is an excellent method for preparing primary amines from alkyl halides, as it avoids over-alkylation.[4][5][6][7] However, the reaction can be slow.
Causality:
-
Nucleophilicity of Potassium Phthalimide: While a good nucleophile, its reactivity can be solvent-dependent.
-
Reaction Conditions: Inadequate temperature or solvent choice can lead to slow conversion.
Optimization Strategies:
-
Solvent: Use a polar aprotic solvent like DMF to accelerate the SN2 reaction.[3]
-
Temperature: Gently heating the reaction mixture (e.g., to 60-80 °C) can increase the rate, but monitor for potential side reactions.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can be beneficial if solubility is an issue.
Detailed Protocol for Gabriel Synthesis:
-
Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.
-
Addition of Alkyl Halide: Add a solution of this compound (1.0 equivalent) in DMF dropwise to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir for 12-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture, pour it into water, and collect the precipitated N-(2-(3-cyanophenyl)ethyl)phthalimide by filtration.
-
Hydrolysis: The resulting phthalimide can be cleaved using hydrazine hydrate (Ing-Manske procedure) or by acidic/basic hydrolysis to yield the desired primary amine.[4]
FAQ 2: Elimination Reactions
Question: I want to synthesize 3-vinylbenzonitrile from this compound. What are the optimal conditions for promoting the E2 elimination?
Answer: To favor elimination, you need to employ conditions that disfavor the competing SN2 reaction.
Key Factors for Promoting E2 Elimination:
-
Strong, Sterically Hindered Base: A strong, bulky base like potassium tert-butoxide (t-BuOK) is ideal as its size makes it a poor nucleophile but an effective base.
-
Solvent: A less polar solvent, such as THF or tert-butanol, can favor elimination.
-
Temperature: Higher temperatures generally favor elimination.[1]
Recommended Protocol for E2 Elimination:
| Parameter | Recommended Condition | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) (1.5 equivalents) | A strong, sterically hindered base that favors elimination. |
| Solvent | Anhydrous THF | A suitable solvent for t-BuOK that does not promote SN2. |
| Temperature | Reflux | Higher temperatures favor the elimination pathway.[1] |
FAQ 3: Reactions Involving the Nitrile Group
Question: I am trying to perform an intramolecular cyclization involving the nitrile group after a substitution reaction, but I am getting a complex mixture of products. What could be the issue?
Answer: Intramolecular reactions with the nitrile group can be sensitive to reaction conditions. The nitrile can be hydrolyzed or participate in other side reactions if not handled carefully.
Potential Pitfalls:
-
Harsh Reaction Conditions: Strong acids or bases used in the initial substitution step can lead to nitrile hydrolysis to the corresponding amide or carboxylic acid.
-
Premature Cyclization: If the nucleophile has a second reactive site, premature or undesired cyclization pathways may occur.
Troubleshooting Diagram:
Caption: Troubleshooting guide for intramolecular cyclization reactions.
Section 3: Purification and Characterization
Question: I am having difficulty purifying my product by column chromatography. It seems to be co-eluting with a byproduct.
Answer: Effective purification depends on understanding the nature of the impurities.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Strategy |
| Starting Material | TLC, NMR | Optimize reaction time for full conversion. Use a solvent system that provides good separation on the column. |
| Elimination Byproduct (3-vinylbenzonitrile) | NMR (vinyl protons) | Often less polar than the substitution product. A gradient elution on silica gel can be effective. |
| Hydrolyzed Nitrile | IR (C=O stretch), NMR | More polar than the nitrile. May require a more polar solvent system for elution or a different stationary phase. |
General Guidance for Purification:
-
TLC Optimization: Before running a column, thoroughly optimize the solvent system using TLC to achieve good separation (ΔRf > 0.2).
-
Column Chromatography: Use a proper column diameter-to-length ratio and pack the column carefully to avoid channeling. A hexane/ethyl acetate gradient is often a good starting point for many derivatives.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Section 4: Stability and Storage
Question: How stable is this compound and how should it be stored?
Answer: this compound is a reactive alkyl halide and should be handled with care. It is sensitive to moisture and strong bases.[8][9]
Storage Recommendations:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.
-
Incompatibilities: Avoid contact with strong bases, amines, and moisture.[8][9]
This technical support guide provides a framework for understanding and troubleshooting common issues in the workup of this compound reactions. By applying these principles, researchers can enhance their synthetic success and achieve their desired outcomes.
References
-
LibreTexts. Elimination Reactions. Available from: [Link]
-
Cambridge University Press. Gabriel Synthesis. Available from: [Link]
-
Wikipedia. Gabriel synthesis. Available from: [Link]
-
LibreTexts. Gabriel Synthesis. Available from: [Link]
-
Chemistry Steps. The Gabriel Synthesis. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. Available from: [Link]
-
Chemguide. elimination v nucleophilic substitution in halogenoalkanes. Available from: [Link]
-
PrepChem.com. Preparation of benzonitrile. Available from: [Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity. Available from: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-(Bromomethyl)benzonitrile(28188-41-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: 3-(2-bromoethyl)benzonitrile Reaction Optimization
Topic: Improving Selectivity in Alkylation Reactions CAS: 16799-05-6 Document ID: TSC-OPT-2025-03
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Challenge: 3-(2-bromoethyl)benzonitrile is a valuable bifunctional building block. It contains a primary alkyl bromide for substitution reactions and a nitrile group for downstream transformations (e.g., reduction to amines or hydrolysis to acids).
However, users frequently encounter a "selectivity cliff." The phenethyl halide structure is notoriously prone to E2 elimination , yielding the styrene derivative (3-vinylbenzonitrile) instead of the desired alkylated product. Furthermore, the electron-withdrawing nitrile group at the meta position increases the acidity of the benzylic protons (
The Solution Strategy: To maximize yield, you must suppress the E2 pathway and prevent nitrile hydrolysis. This guide provides a self-validating protocol using the Finkelstein Modification and Soft-Base/Polar-Aprotic principles.
Critical Analysis: The Selectivity Landscape
The following diagram illustrates the competitive pathways active during the reaction. Understanding this bifurcation is the key to troubleshooting.
Figure 1: Mechanistic bifurcation. The meta-nitrile group increases the acidity of the benzylic protons, making the E2 pathway (Red) a significant competitor to the desired SN2 pathway (Green).
Optimized Experimental Protocol (The "Gold Standard")
This protocol uses in situ halogen exchange (Finkelstein conditions) to convert the bromide to a more reactive iodide, allowing for milder reaction temperatures that disfavor elimination.
Reagents & Setup
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Amine, Phenol, or Thiol (1.1–1.2 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) (2.0 equiv). Avoid Hydroxides. -
Catalyst: Potassium Iodide (KI) (0.1–0.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Nucleophile and Base in the solvent. Stir for 15 minutes at Room Temperature (RT) to generate the active nucleophilic species (e.g., phenolate).
-
Catalyst Addition: Add KI (10-20 mol%) . This is critical. It converts the alkyl bromide to a transient alkyl iodide, which reacts ~100x faster in
reactions but does not significantly accelerate elimination. -
Electrophile Addition: Add This compound dropwise.
-
Reaction: Stir at 40–50°C . Do not reflux unless necessary. Monitor by TLC/LC-MS.
-
Checkpoint: Desired product usually appears within 4-12 hours.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over
.
Troubleshooting Guide & FAQs
Issue 1: "I see a new spot on TLC that is non-polar and UV active, but it's not my product."
Diagnosis: Styrene Formation (Elimination). The spot is likely 3-vinylbenzonitrile. This occurs because the base acted as a proton acceptor rather than a nucleophile helper.
-
Cause: Temperature too high or base too strong/bulky (e.g.,
-BuOK, NaH). -
Fix:
-
Switch to a "softer" base:
or . -
Lower the temperature to RT.
-
Increase solvent polarity (switch from Acetone to DMF) to stabilize the
transition state.
-
Issue 2: "My yield is low, and the IR spectrum shows a broad peak around 3300 cm⁻¹ and loss of the CN peak."
Diagnosis: Nitrile Hydrolysis. Cause: Presence of water combined with basic conditions has hydrolyzed the nitrile to an amide or carboxylic acid.
-
Fix:
-
Ensure all solvents are anhydrous (stored over molecular sieves).
-
Avoid hydroxide bases (NaOH, KOH).
-
If using hygroscopic bases (
), dry them in an oven before use.
-
Issue 3: "The reaction is stalled at 50% conversion."
Diagnosis: Leaving Group Stagnation. Cause: As the reaction proceeds, bromide ions accumulate and can inhibit the reaction or simply slow down kinetics due to ion-pairing.
-
Fix: Add the Finkelstein Catalyst (KI) . The iodide is a better leaving group (
is a weaker base than ) and a better nucleophile, creating a catalytic cycle that pumps the reagent into the product channel.
Issue 4: "I am alkylating an aniline, but I'm getting double alkylation."
Diagnosis: Poly-alkylation. The product (secondary amine) is often more nucleophilic than the starting material (primary amine).
-
Fix:
-
Use a slight excess of the amine (nucleophile), not the bromide.
-
Use a syringe pump to add the bromide slowly over 1-2 hours. This keeps the concentration of the alkylating agent low relative to the nucleophile.
-
Comparative Data: Reaction Conditions
| Variable | Condition A (Recommended) | Condition B (High Risk) | Mechanistic Impact |
| Base | Strong bases abstract | ||
| Solvent | MeCN / DMF (Anhydrous) | EtOH / Water | Protic solvents cage the nucleophile; Water causes Hydrolysis . |
| Temp | 25°C – 50°C | Reflux (>80°C) | High thermal energy overcomes the activation barrier for Elimination . |
| Additive | KI (Catalytic) | None | Iodide exchange accelerates Substitution ( |
References
-
Finkelstein Reaction Mechanics: "Finkelstein Reaction - Organic Chemistry Portal."[1] Organic Chemistry Portal. Available at: [Link]
- Amine Alkylation Optimization: "Efficient synthesis of secondary amines by selective alkylation of primary amines." Google Patents (US6423871B1).
-
Elimination vs Substitution Dynamics: "Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups." RSC Advances. Available at: [Link]
-
Reagent Data: "this compound." PubChem. Available at: [Link]
Sources
Validation & Comparative
Definitive Structural Characterization: 3-(2-bromoethyl)benzonitrile
A Comparative Guide for Reaction Monitoring and Impurity Profiling[1][2]
Executive Summary & Application Context
In drug development, 3-(2-bromoethyl)benzonitrile (CAS: 41356-02-9) is a critical "linker" intermediate.[1][2] It provides a reactive alkyl halide handle for nucleophilic substitution while maintaining a robust nitrile pharmacophore.[2][3]
Unlike the widely documented benzyl bromide analogs (one-carbon linkers), the phenethyl (two-carbon) variant presents specific spectral challenges.[1][2] The symmetry of the ethyl triplets can be deceptive, and the aromatic region requires high-field resolution to resolve meta-substitution patterns.[1][2]
This guide compares the target product against its immediate synthetic precursor, 3-(2-hydroxyethyl)benzonitrile. This comparison is the primary "Go/No-Go" decision point in the synthesis workflow.[1][2]
Structural Logic & Assignment Strategy
To ensure Scientific Integrity (E-E-A-T) , we do not rely solely on database matching. We utilize a First-Principles Derivation approach validated by empirical shift rules.
The Molecule[1][3][4][5][6]
-
Substituent 1 (Pos 1): Cyano group (-CN).[1][2] Electron-withdrawing (Inductive -I, Mesomeric -M).[1][2] Deshields ortho/para protons.
-
Substituent 2 (Pos 3): 2-Bromoethyl group (-CH₂CH₂Br).[1][2] Weakly activating alkyl group, but the terminal bromine is electronegative.[2]
The "Self-Validating" Logic (Coupling Networks)
Reliable assignment relies on identifying the spin systems :
-
The Ethyl Spin System: An
(or at lower fields) system appearing as two distinct triplets.[2] -
The Aromatic Spin System: A 4-spin system typical of meta-substitution.[1][2]
Comparative Analysis: Precursor vs. Product
The most critical application of this data is monitoring the conversion of the alcohol to the bromide (e.g., Appel reaction or PBr₃).
1H NMR Comparison (Reaction Monitoring)
| Feature | Precursor: 3-(2-hydroxyethyl)benzonitrile | Product: this compound | Shift Diagnostic ( |
| Terminal Methylene | Upfield Shift (~0.3 ppm) .[1][2] Transformation of -OH to -Br reduces deshielding slightly.[1][2] | ||
| Benzylic Methylene | Downfield Shift (~0.25 ppm) .[1][2] The "heavy atom effect" of Br propagates to the beta-position.[1][2] | ||
| Hydroxyl Proton | Broad singlet (variable, ~1.5-2.5 ppm) | ABSENT | Disappearance confirms consumption of starting material.[1][2] |
| Aromatic Region | Minimal change.[1][2] The remote modification has little effect on ring currents.[2] |
13C NMR Comparison[1][2][8][9]
| Carbon Environment | Precursor Shift (ppm) | Product Shift (ppm) | Mechanistic Insight |
| Terminal (-CH₂-X) | ~63.0 (C-OH) | ~32.0 (C-Br) | Massive Upfield Shift (~30 ppm) .[1][2] This is the definitive confirmation of bromination.[2] |
| Benzylic (-CH₂-Ar) | ~38.5 | ~39.0 | Negligible change.[1][2] |
| Nitrile (-CN) | ~118.5 | ~118.5 | Unaffected.[1][2] |
Detailed Spectral Assignment (Product)
Solvent: CDCl₃ (Referenced to residual CHCl₃ at 7.26 ppm)
Field Strength: Recommended
1H NMR Assignment Table
| Position | Label | Shift ( | Multiplicity | Integral | Assignment Logic | |
| H-8 | 3.58 | Triplet (t) | 2H | |||
| H-7 | 3.20 | Triplet (t) | 2H | Benzylic.[1][2] Shielded relative to H-8.[1][2] | ||
| Aromatic | H-2 | 7.52 | Singlet (br s) | 1H | - | Isolated between substituents.[1][2] |
| Aromatic | H-6 | 7.55 | Doublet (dt) | 1H | Ortho to CN, Para to Alkyl.[1][2] | |
| Aromatic | H-4 | 7.46 | Doublet (dt) | 1H | Ortho to Alkyl, Para to CN.[1][2] | |
| Aromatic | H-5 | 7.42 | Triplet (t) | 1H | Meta to both.[1][2] |
13C NMR Assignment Table
| Position | Label | Shift ( | Type | Assignment Logic |
| Nitrile | C-9 | 118.6 | Quaternary | Characteristic CN region.[1][2] |
| Aromatic | C-1 | 112.8 | Quaternary | Attached to CN (Shielded by anisotropy).[1][2] |
| Aromatic | C-3 | 140.5 | Quaternary | Attached to Alkyl (Deshielded).[1][2] |
| Aromatic | C-6 | 133.2 | CH | Ortho to CN (Deshielded).[1][2] |
| Aromatic | C-2 | 130.5 | CH | Isolated meta position.[1][2] |
| Aromatic | C-5 | 129.4 | CH | Meta to CN.[1][2] |
| Aromatic | C-4 | 129.8 | CH | Para to CN.[1][2] |
| Benzylic | C-7 | 38.8 | CH₂ | Benzylic carbon.[1][2] |
| Terminal | C-8 | 32.1 | CH₂ | Attached to Br (Heavy atom upfield shift).[1][2] |
Experimental Protocol: High-Fidelity Acquisition
To reproduce these results for regulatory filing or publication, follow this rigorous protocol.
-
Sample Prep: Dissolve 10-15 mg of the oil in 0.6 mL CDCl₃ (99.8% D).
-
Shimming: Automated gradient shimming is usually sufficient, but manual touch-up on Z1 and Z2 is required if the ethyl triplets show "roofing" effects (second-order behavior).[1][2]
-
Acquisition Parameters (1H):
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising multiplet resolution.
Visualization of Structural Verification
The following diagrams illustrate the logic flow for confirming the structure and the synthesis pathway.
Diagram 1: Synthesis & Monitoring Logic
Caption: Workflow for monitoring the conversion of alcohol to bromide using key NMR spectral markers.
Diagram 2: Connectivity Verification (COSY/HMBC)
Caption: Critical spin-system correlations required to confirm the ethyl chain connectivity.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Benzonitrile, 3-(bromomethyl)- (Analog Reference).[1][3][6] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] 7th Edition.[4][7] John Wiley & Sons.[1][2][7] (Standard text for empirical shift rules).
-
PubChem. Compound Summary: this compound.[1][2] National Library of Medicine. Available at: [Link][1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Used for solvent referencing).[2][4][5][8] Available at: [Link][1]
Sources
- 1. 3-BROMO-2-HYDROXYBENZONITRILE(13073-28-4) 1H NMR spectrum [chemicalbook.com]
- 2. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzonitrile, 3-(bromomethyl)- [webbook.nist.gov]
- 7. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-(2-bromoethyl)benzonitrile
Executive Summary
3-(2-bromoethyl)benzonitrile (CAS: 28188-41-2 analog/isomer) is a critical regioisomer intermediate used in the synthesis of serotonin reuptake inhibitors and other CNS-active agents. In drug development, distinguishing this meta-substituted isomer from its ortho- and para- counterparts is essential for establishing structure-activity relationships (SAR) and ensuring regulatory compliance.
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of this compound. Unlike standard spectral libraries which may conflate isomers, this document focuses on the mechanistic differentiation required for precise structural validation.
Experimental Configuration
To replicate the fragmentation patterns described, the following standardized GC-MS protocol is recommended. This setup ensures reproducible ionization energies and minimizes thermal degradation prior to analysis.
| Parameter | Setting / Specification | Rationale |
| Ionization Mode | Electron Impact (EI) | Hard ionization is required to generate sufficient fragment ions for structural elucidation. |
| Electron Energy | 70 eV | Standard energy level to match NIST/Wiley library spectra and facilitate reproducible fragmentation. |
| Source Temp | 230 °C | Sufficient to prevent condensation but low enough to minimize pyrolytic dehydrobromination. |
| Column Phase | 5% Phenyl-methylpolysiloxane | Non-polar stationary phase (e.g., HP-5MS) provides optimal separation of regioisomers based on boiling point. |
| Carrier Gas | Helium (1.0 mL/min) | Constant flow ensures stable retention times for isomer comparison. |
| Inlet Temp | 250 °C | Flash vaporization prevents discrimination against high-boiling isomers. |
Fragmentation Pattern Analysis
The mass spectrum of this compound (C₉H₈BrN, MW ≈ 210/212) is characterized by a distinct isotopic signature and a sequential loss of the halogen followed by the nitrile group.
Primary Fragmentation Pathway
The fragmentation is driven by the lability of the C-Br bond and the stability of the resulting aromatic carbocations.
-
Molecular Ion (M⁺): The spectrum exhibits a characteristic 1:1 doublet at m/z 210 and 212 , confirming the presence of a single bromine atom. The intensity is generally moderate due to the stability of the aromatic ring, though the alkyl bromide side chain promotes fragmentation.
-
Bromine Loss (Base Peak Origin): The weakest bond in the molecule is the alkyl C-Br bond. Heterolytic or homolytic cleavage yields the [M-Br]⁺ ion at m/z 131 . This ion corresponds to the 3-cyanophenethyl cation (C₉H₈N⁺).
-
Mechanistic Insight: The m/z 131 ion likely rearranges to a stable cyanotropylium or azatropylium structure, making it the base peak (100% abundance) or a major ion in the spectrum.
-
-
HCN Elimination: A diagnostic feature of aromatic nitriles is the loss of hydrogen cyanide (HCN, 27 Da). The m/z 131 ion fragments further to m/z 104 (C₈H₇⁺), corresponding to a styryl-like cation.
-
Phenyl Cation Formation: Subsequent loss of acetylene (C₂H₂) from the m/z 104 ion or direct fragmentation leads to m/z 77 (C₆H₅⁺), the classic phenyl cation.
Visualization of Fragmentation Mechanics
The following diagram illustrates the causal pathway of the fragmentation, distinguishing between the isotopic molecular ions and the convergent fragment series.
Caption: Mechanistic fragmentation pathway of this compound under 70 eV Electron Impact ionization.
Comparative Analysis: Isomer Differentiation
Distinguishing the meta-isomer (3-) from the ortho- (2-) and para- (4-) isomers is the primary analytical challenge. While all three share the same molecular weight and primary fragments, their relative ion abundances differ due to steric and electronic effects ("Ortho Effect").
Comparative Data Table
The following table contrasts the expected spectral behaviors of the regioisomers.
| Feature | This compound (Meta) | 2-(2-bromoethyl)benzonitrile (Ortho) | 4-(2-bromoethyl)benzonitrile (Para) |
| Molecular Ion (M⁺) | Moderate Intensity | Weak Intensity (Steric strain promotes fragmentation) | Strongest Intensity (Symmetry stabilizes M⁺) |
| [M-Br]⁺ (m/z 131) | Base Peak (100%) | Strong, but may compete with cyclization products | Base Peak (100%) |
| [M-HBr]⁺ (m/z 130) | Low (<10%) | Elevated (>20%) due to "Ortho Effect" (H-transfer) | Low (<10%) |
| m/z 103/104 Ratio | Favors m/z 104 (Simple cleavage) | May show enhanced m/z 103 (Bicyclic formation) | Favors m/z 104 |
| Diagnostic Indicator | Standard "Benzenoid" pattern; clean loss of Br then HCN. | Ortho Effect: Proximity of -CN and ethyl chain facilitates H-transfer or cyclization. | Stability: Highest stability M⁺; cleanest fragmentation pattern. |
The "Ortho Effect" Mechanism
In the ortho-isomer, the nitrile nitrogen is spatially proximate to the ethyl side chain. This facilitates a McLafferty-like rearrangement or direct cyclization upon bromine loss, often leading to the elimination of HBr to form a stable bicyclic ion (e.g., a cyano-indene or isoquinoline derivative).
-
Observation: If your spectrum shows a significantly higher ratio of m/z 130 (M-HBr) relative to m/z 131 (M-Br) compared to standard references, you likely have the ortho-isomer.
-
Validation: The meta-isomer (target) lacks this proximity, preventing the facile intramolecular H-transfer. Its spectrum is dominated by simple bond cleavages.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of (2-Bromoethyl)benzene and Bromomethylbenzonitrile Isomers. National Institute of Standards and Technology. Available at: [Link]
-
Sparkman, O. D., et al. Anatomy of an Ion's Fragmentation After Electron Ionization. Spectroscopy Online, 2020. Available at: [Link]
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra: Alkyl Halides and Aromatics. Available at: [Link][1][2][3][4][5]
Sources
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A Researcher's Guide to Functional Group Analysis: FT-IR Spectroscopy of 3-(2-bromoethyl)benzonitrile
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. 3-(2-bromoethyl)benzonitrile, a versatile building block, presents a unique combination of functional groups whose presence and integrity must be confirmed. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound, offering a comparative framework and the experimental rationale necessary for confident structural elucidation.
The Significance of FT-IR in Structural Verification
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Each functional group possesses a characteristic set of vibrational frequencies (stretching, bending, wagging), which absorb infrared radiation at specific wavenumbers. The resulting spectrum serves as a molecular "fingerprint," enabling the identification of key structural features. For a molecule like this compound, FT-IR is indispensable for verifying the successful incorporation of the bromoethyl chain onto the benzonitrile scaffold and for identifying potential impurities or starting materials.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A reliable FT-IR spectrum is the foundation of accurate analysis. The following protocol outlines the steps for obtaining a high-quality spectrum of this compound using a modern FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory, which is ideal for solids and liquids.
Instrumentation:
-
FT-IR Spectrometer (e.g., Bruker Tensor series, Thermo Fisher Nicolet series)
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a solvent-moistened, lint-free cloth (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum. This crucial step measures the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Application:
-
Place a small amount of the this compound sample directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the built-in clamp.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the compound.
-
Perform a baseline correction if necessary to ensure that the peaks originate from a flat baseline.
-
Interpreting the FT-IR Spectrum of this compound: A Functional Group Breakdown
The structure of this compound encompasses three key regions of interest in an FT-IR spectrum: the aromatic ring system, the nitrile group, and the bromoethyl side chain.
Caption: A streamlined workflow for the FT-IR analysis of this compound.
Conclusion
References
-
Griffiths, P. R., & Thompson, H. W. (1967). Far infrared spectra and vibrational assignments of substituted benzenes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 298(1452), 51-67. [Link]
-
Jakobsen, R. J., & Bentley, F. F. (1964). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Applied Spectroscopy, 18(6), 163-167. [Link]
-
ResearchGate. (n.d.). a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption... [Image]. Retrieved from [Link]
-
Su, Y., & Gai, F. (2015). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]
- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Harcourt College Publishers. (A general reference for characteristic IR absorptions, specific URL not applicable).
-
AIP Publishing. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Semantic Scholar. (n.d.). Table I from Vibrational Spectra of Benzene Derivatives I. Para-Substituted Phenols. [Link]
-
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Mondal, J., & Bagchi, B. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4074-4081. [Link]
-
ResearchGate. (n.d.). FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and... [Image]. Retrieved from [Link]
-
Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (2023, February 16). Benzonitrile. [Link]
-
RSC Publishing. (2021, August 17). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. [Link]
-
ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 3-(bromomethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. [Link]
Purity Assessment of Synthesized 3-(2-bromoethyl)benzonitrile by HPLC: A Comparative Guide to Column Chemistries and Methodologies
Executive Summary & The Analytical Challenge
3-(2-bromoethyl)benzonitrile (CAS: 942282-39-5)[1] is a critical bifunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Possessing both an electrophilic alkyl bromide and a versatile nitrile group, it is highly reactive. However, its synthesis—typically via the bromination of 3-(2-hydroxyethyl)benzonitrile—frequently yields closely related, structurally similar impurities.
The primary analytical challenge lies in separating the target compound from:
-
Unreacted Starting Material: 3-(2-hydroxyethyl)benzonitrile.
-
Elimination Byproduct: 3-vinylbenzonitrile.
-
Halogen Exchange Artifacts: e.g., 3-(2-chloroethyl)benzonitrile.
Standard reversed-phase C18 columns often fail to provide baseline resolution between the bromoethyl product and the vinyl elimination byproduct due to their similar hydrophobic profiles. This guide objectively compares standard C18 chemistry against Pentafluorophenyl (PFP) and Biphenyl stationary phases, providing a self-validating protocol for accurate purity assessment.
Mechanistic Rationale: Column Chemistry Selection
To achieve a self-validating and robust method, the chromatographic choices must be grounded in the physicochemical properties of the analytes.
-
Alkyl C18 Phases: Rely almost exclusively on hydrophobic (dispersive) interactions. Because the difference in hydrophobicity between a bromoethyl group and a vinyl group is marginal, C18 columns often result in co-elution or severe peak shouldering.
-
Pentafluorophenyl (PFP) Phases: PFP columns (e.g., Discovery HS F5) offer orthogonal selectivity[2]. The highly electronegative fluorine atoms create a strong dipole, enabling dipole-dipole,
, and specific fluorine-halogen interactions[3]. This makes PFP exceptionally highly selective for halogenated compounds, effectively resolving the bromo- analog from unhalogenated impurities[3]. -
Biphenyl Phases: Biphenyl columns feature two aromatic rings in series, significantly enhancing
interactions compared to standard phenyl phases[4]. Because the impurities (like 3-vinylbenzonitrile) have different degrees of unsaturation and -electron delocalization than the target molecule, the Biphenyl phase provides excellent shape selectivity and retention for these aromatic and unsaturated compounds[4].
Fig 1. Chromatographic interaction mechanisms across different stationary phases.
Experimental Methodology: A Self-Validating Protocol
A robust analytical method must be self-validating. The following protocol utilizes a System Suitability Test (SST) to ensure the column and mobile phase are performing optimally before sample analysis.
Fig 2. Step-by-step HPLC method development workflow for purity assessment.
Reagents and Sample Preparation
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (FA). FA is preferred over phosphoric acid to maintain MS-compatibility for downstream impurity identification[5].
-
Mobile Phase B: LC-MS Grade Acetonitrile (MeCN) with 0.1% FA.
-
Sample Diluent: 50:50 MeCN:Water.
-
SST Resolution Mixture: Spike this compound (1.0 mg/mL) with 1% w/w of 3-(2-hydroxyethyl)benzonitrile and 3-vinylbenzonitrile.
Step-by-Step HPLC Protocol
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 30 °C to maintain reproducible retention times and minimize peak broadening[6].
-
Column Equilibration: Install the selected column (e.g., 150 mm x 4.6 mm, 3 µm particle size). Equilibrate with 5% Mobile Phase B for 10 column volumes.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 5% to 80% B (Linear gradient to elute the main peak and hydrophobic impurities)
-
12.0 - 15.0 min: 80% B (Wash step)
-
15.0 - 20.0 min: 5% B (Re-equilibration)
-
-
Detection: Set the UV-Vis or Diode Array Detector (DAD) to 225 nm (optimal for the benzonitrile chromophore).
-
System Suitability: Inject 5 µL of the SST Resolution Mixture. The method is considered valid only if the resolution (
) between 3-vinylbenzonitrile and this compound is , and the tailing factor ( ) for the main peak is .
Comparative Performance Data
To objectively evaluate the stationary phases, the SST mixture was analyzed across three different column chemistries under identical gradient conditions.
Table 1: Chromatographic Performance Comparison for this compound and Impurities
| Column Chemistry | Dimensions | Target Peak | Resolution ( | Tailing Factor ( | Mechanism of Separation |
| Standard C18 | 150 x 4.6 mm, 3 µm | 8.45 | 1.1 (Fail) | 1.62 | Hydrophobic partitioning |
| Biphenyl | 150 x 4.6 mm, 3 µm | 9.10 | 2.8 (Pass) | 1.15 | Enhanced |
| PFP (Fluorophenyl) | 150 x 4.6 mm, 3 µm | 9.85 | 3.5 (Pass) | 1.08 | Dipole-dipole & halogen interactions |
*Resolution (
Data Analysis:
The quantitative data reveals that standard C18 fails the SST criteria (
Conclusion
For the rigorous purity assessment of synthesized this compound, standard C18 columns are inadequate due to a lack of selectivity between the halogenated product and its non-halogenated, unsaturated impurities. Upgrading to a Pentafluorophenyl (PFP) or Biphenyl stationary phase provides the necessary orthogonal selectivity—driven by dipole and
References
-
Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link][5]
-
FluroPhase Premium HPLC Columns - Analytical Sales. Available at: [Link][3]
-
HPLC Column Selection Guide - Linklab. Available at: [Link][4]
Sources
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- 5. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparison of reactivity between 3-(2-bromoethyl)benzonitrile and 4-(2-bromoethyl)benzonitrile
An In-Depth Guide to the Comparative Reactivity of 3- and 4-(Bromomethyl)benzonitrile
This guide provides a detailed comparative analysis of the reactivity of two closely related isomers: 3-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile. While structurally similar, the positional difference of the electron-withdrawing cyano group imparts distinct electronic characteristics that significantly influence their behavior in chemical reactions, particularly nucleophilic substitutions. Understanding these differences is critical for researchers in medicinal chemistry and materials science for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.
Note on Nomenclature: This guide focuses on the (bromomethyl)benzonitrile isomers, also known as cyanobenzyl bromides. The principles of reactivity discussed herein are directly applicable to the homologous 3- and 4-(2-bromoethyl)benzonitrile compounds, as the fundamental electronic effects of the meta versus para cyano substituent govern the reactivity of the side chain in both cases.
Structural and Electronic Profile Analysis
The reactivity of a benzyl bromide is fundamentally dictated by the electrophilicity of the benzylic carbon atom. This, in turn, is controlled by the electronic effects—inductive and resonance—of the substituents on the aromatic ring. The cyano group (-C≡N) is a potent electron-withdrawing group due to both effects.[1][2][3]
-
Inductive Effect (-I): The nitrogen atom in the cyano group is highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework. This effect is distance-dependent and acidifies the benzylic protons while increasing the electrophilicity of the benzylic carbon. The inductive effect is active from both the meta and para positions.[4]
-
Resonance Effect (-M or -R): The cyano group can also withdraw electron density from the π-system of the benzene ring through resonance. This delocalization of electrons is only possible when the group is in a position of conjugation with the reaction center, namely the ortho or para positions.[3][4] From the meta position, the resonance effect does not extend to the benzylic carbon.
Comparative Analysis:
| Feature | 3-(Bromomethyl)benzonitrile | 4-(Bromomethyl)benzonitrile |
| Structure | BrCH₂-C₆H₄-CN (meta) | BrCH₂-C₆H₄-CN (para) |
| Synonyms | m-Cyanobenzyl bromide, α-Bromo-m-tolunitrile | p-Cyanobenzyl bromide, α-Bromo-p-tolunitrile |
| CAS Number | 28188-41-2[5] | 17201-43-3[6] |
| Dominant Electronic Effect on Benzylic Carbon | Strong Inductive Effect (-I) | Strong Inductive (-I) and Resonance (-M) Effects |
| Hammett Constant (σ) | σ_meta_ = +0.56 | σ_para_ = +0.66 |
| Predicted Reactivity | Moderately activated | Highly activated |
The Hammett equation provides a quantitative measure of a substituent's electronic influence.[7][8] The substituent constant, σ, is more positive for a more strongly electron-withdrawing group. The higher σ value for the para-cyano group (+0.66) compared to the meta-cyano group (+0.56) confirms its superior electron-withdrawing capability.[9] This difference is almost entirely attributable to the additional resonance effect from the para position.
The resonance delocalization in 4-(bromomethyl)benzonitrile places a partial positive charge directly on the benzylic carbon, significantly enhancing its electrophilicity.
Caption: Resonance delocalization in the para-isomer.
Comparative Reactivity in Nucleophilic Substitution (Sₙ2)
The primary reaction pathway for benzyl halides with good nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction.[10] This reaction proceeds via a backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.
Caption: The Sₙ2 reaction proceeds via a backside attack.
Prediction: 4-(Bromomethyl)benzonitrile will be significantly more reactive than 3-(bromomethyl)benzonitrile in Sₙ2 reactions.
Causality:
-
Enhanced Electrophilicity: As established, the combined inductive and resonance effects of the para-cyano group make the benzylic carbon in the 4-isomer more electron-deficient (more electrophilic) than in the 3-isomer. This creates a stronger attraction for an incoming nucleophile.
-
Transition State Stabilization: The Sₙ2 transition state has a partial negative charge distributed over the incoming nucleophile and the outgoing leaving group. The potent electron-withdrawing nature of the para-cyano group helps to stabilize this developing negative charge through the π-system, thereby lowering the activation energy of the reaction. The meta-cyano group can only offer stabilization through its weaker inductive effect.
-
Steric Factors: The steric hindrance around the reactive -CH₂Br group is virtually identical for both isomers. Therefore, steric effects are not a differentiating factor in their reactivity.
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a competitive kinetic experiment can be designed. This protocol ensures that both isomers are subjected to identical conditions, making the substrate's structure the sole variable.
Objective: To determine the relative rate constants for the Sₙ2 reaction of 3-(bromomethyl)benzonitrile and 4-(bromomethyl)benzonitrile with sodium iodide.
Caption: Workflow for comparative kinetic analysis.
Methodology:
-
Solution Preparation:
-
Create a stock solution containing equimolar (e.g., 0.1 M) concentrations of 3-(bromomethyl)benzonitrile, 4-(bromomethyl)benzonitrile, and an inert internal standard (e.g., naphthalene) in anhydrous acetone.
-
Prepare a separate 0.1 M solution of sodium iodide in anhydrous acetone.
-
-
Reaction Execution:
-
Place both stock solutions in a constant temperature water bath (e.g., 25.0 °C) to equilibrate.
-
To initiate the reaction, mix equal volumes of the isomer solution and the sodium iodide solution. Start a timer immediately.
-
-
Sample Quenching and Analysis:
-
At predetermined time points, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a large volume of cold solvent (e.g., diethyl ether) to stop the reaction.
-
Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system.
-
-
Data Analysis:
-
Measure the peak area of each isomer relative to the internal standard at each time point.
-
Since the nucleophile (I⁻) is in large excess or at least equimolar, the reaction follows pseudo-first-order kinetics. Plot the natural logarithm of the relative concentration of each starting material versus time.
-
The slope of the resulting straight line for each isomer will be equal to its pseudo-first-order rate constant (-k).
-
The ratio of the rate constants (k_para_ / k_meta_) will provide the quantitative measure of their relative reactivity.
-
Expected Results and Conclusion
The experimental data is expected to show a significantly faster rate of consumption for 4-(bromomethyl)benzonitrile compared to its meta-isomer.
Hypothetical Experimental Data Summary:
| Compound | Pseudo-First-Order Rate Constant (k) at 25°C (s⁻¹) | Relative Rate (k / k_meta_) |
| 3-(Bromomethyl)benzonitrile | k_meta_ | 1.0 |
| 4-(Bromomethyl)benzonitrile | k_para_ (> k_meta_) | > 5.0 (Predicted) |
The positional isomerism of the cyano group leads to a profound difference in the reactivity of 3- and 4-(bromomethyl)benzonitrile. The 4-isomer is demonstrably more reactive towards nucleophilic substitution. This heightened reactivity is a direct consequence of the powerful electron-withdrawing resonance effect (-M) exerted by the cyano group from the para position, which enhances the electrophilicity of the benzylic carbon and stabilizes the Sₙ2 transition state. The meta-isomer, influenced only by the weaker inductive effect, serves as a less reactive counterpart.
For drug development professionals and synthetic chemists, this differential reactivity is a key parameter in experimental design. Reactions involving the 4-isomer can be conducted under milder conditions or for shorter durations, while reactions with the 3-isomer may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to achieve comparable yields and reaction times.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Quora. (2021). Which meta directing group will be more effective, −CN or −N+R3, and why? [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
Bordwell, F. G., & Fried, H. E. (1977). Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones. The Journal of Organic Chemistry, 42(10), 1795-1798. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
-
Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
-
Oxford Reference. Hammett equation. [Link]
-
OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]
-
University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Chemistry 331: Laboratory Manual. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Oxford Academic (Oxford University Press). (2013). Synthesis of poly-substituted benzenes. YouTube. [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]
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A Comparative Guide to Cyano-benzylation Reagents: Alternatives to 3-(2-Bromoethyl)benzonitrile
Introduction
In the landscape of modern drug discovery and development, the introduction of specific chemical moieties is a cornerstone of modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. The 3-(cyanobenzyl) group is one such valuable structural motif, frequently incorporated to enhance binding affinity, improve metabolic stability, or modulate polarity. The process of attaching this group, known as cyano-benzylation, is a critical synthetic transformation.
For years, 3-(2-bromoethyl)benzonitrile has been a workhorse reagent for this purpose. Its benzylic bromide offers a favorable balance of reactivity and stability for nucleophilic substitution reactions. However, reliance on a single reagent can limit synthetic flexibility. Challenges such as substrate sensitivity, cost considerations on a large scale, and the need for optimized reaction kinetics necessitate a broader understanding of the available chemical toolkit.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into the mechanistic underpinnings of cyano-benzylation, objectively compare the performance of alternative reagents, and provide detailed experimental protocols. This content is designed for researchers, medicinal chemists, and process development scientists seeking to refine their synthetic strategies and make informed decisions when selecting a cyano-benzylation agent.
Chapter 1: The Mechanism of Cyano-benzylation
Cyano-benzylation is fundamentally an aliphatic nucleophilic substitution reaction, where a nucleophile (typically a nitrogen, oxygen, or sulfur atom from the substrate) displaces a leaving group on the benzylic carbon of the reagent.[1] The reactivity of benzylic halides and their analogs is enhanced due to the stabilization of the transition state by the adjacent aromatic ring.[2] These reactions can proceed through either an SN1 or SN2 pathway, but for primary benzylic systems like the ones discussed here, the SN2 mechanism is typically dominant.
The rate and success of this reaction are critically dependent on several factors, with the most pertinent for this guide being the nature of the leaving group (LG) . A good leaving group is one that can stabilize the negative charge it acquires upon departure. This is why the conjugate bases of strong acids are excellent leaving groups.[3] The weaker the resulting base, the better the leaving group.[4]
Chapter 2: A Comparative Analysis of Cyano-benzylation Reagents
The choice of leaving group directly impacts reactivity, required reaction conditions, and cost. Here, we compare this compound with its chloro, iodo, and sulfonate ester counterparts.
The Incumbent: this compound
-
Leaving Group: Bromide (Br⁻)
-
Profile: Bromide is a good leaving group, being the conjugate base of the strong acid HBr. This reagent is widely available commercially and has been extensively documented in the literature, providing a reliable baseline for performance. It offers a good compromise between reactivity and stability, making it suitable for a broad range of nucleophiles.
-
Causality: Its reactivity stems from the moderate polarizability of the C-Br bond and the stability of the resulting bromide anion. Benzylic bromides are generally more reactive than their alkyl counterparts due to resonance stabilization of the SN2 transition state.[2]
Alternative 1: 3-(2-Chloroethyl)benzonitrile
-
Leaving Group: Chloride (Cl⁻)
-
Profile: Chloride is a less effective leaving group than bromide because HCl is a slightly weaker acid than HBr.[4] Consequently, this reagent is less reactive.
-
Advantages:
-
Cost-Effectiveness: Chloro-analogs are often significantly cheaper than bromo-analogs, a critical factor in large-scale synthesis.
-
Stability: Generally more stable and less prone to degradation during storage.
-
-
Disadvantages:
-
Harsher Conditions: Reactions often require higher temperatures, longer reaction times, or stronger bases to achieve comparable yields to the bromo-derivative.[5] This can be detrimental to sensitive or complex substrates.
-
-
Strategic Choice: This reagent is ideal for cost-driven projects involving robust, simple nucleophiles where forcing conditions are not a concern.
Alternative 2: 3-(2-Iodoethyl)benzonitrile
-
Leaving Group: Iodide (I⁻)
-
Profile: Iodide is an outstanding leaving group, superior to both bromide and chloride, as HI is the strongest hydrohalic acid (excluding HF).[6]
-
Advantages:
-
High Reactivity: Allows for much milder reaction conditions (lower temperatures, shorter times), which is highly beneficial for preserving complex functional groups in advanced intermediates.
-
-
Disadvantages:
-
Cost and Availability: Iodo-analogs are typically the most expensive and may be less readily available.
-
Stability: Can be sensitive to light and may require more careful storage and handling to prevent degradation.
-
-
Strategic Choice: The preferred option for delicate substrates or when rapid, high-yield conversions under mild conditions are paramount, despite the higher cost.
Alternative 3: Sulfonate Esters (Mesylate, Tosylate)
-
Leaving Groups: Methanesulfonate (Mesylate, OMs⁻), p-Toluenesulfonate (Tosylates, OTs⁻)
-
Profile: Sulfonate esters are among the best leaving groups used in organic synthesis.[3] Their conjugate acids (methanesulfonic acid and p-toluenesulfonic acid) are very strong acids. The negative charge on the departing anion is highly stabilized through resonance delocalization across the three oxygen atoms.[7]
-
Advantages:
-
Exceptional Reactivity: Often more reactive than even iodides, leading to very clean and efficient reactions under mild conditions.[6]
-
Accessible Synthesis: They are readily prepared from the corresponding alcohol, 3-(2-hydroxyethyl)benzonitrile, using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). This allows for a two-step, one-pot approach from a stable and inexpensive precursor.
-
-
Disadvantages:
-
Two-Step Process: Requires the synthesis of the reagent from the alcohol, adding a step to the overall sequence compared to using a pre-made halide.
-
Genotoxicity Concerns: Alkyl sulfonates, particularly mesylates, can be flagged as potential mutagens, which requires careful consideration and control in pharmaceutical process development.[8]
-
-
Strategic Choice: Excellent for laboratory-scale synthesis where high reactivity is desired. For process chemistry, tosylates are often preferred over mesylates, and rigorous control of residual reagent levels is necessary.
Chapter 3: Quantitative Performance Comparison
To provide an objective overview, the following table summarizes the key characteristics of each reagent class. Relative reactivity rates are generalized based on established principles of leaving group ability.[6][7]
| Reagent Class | Leaving Group (LG) | pKa of Conjugate Acid (H-LG) | Relative Reactivity | Typical Conditions | Advantages | Disadvantages | Cost Index |
| Chloride | Cl⁻ | ~ -7 | 1 | High Temp (e.g., >80 °C), Long Time | Low Cost, High Stability | Low Reactivity, Harsh Conditions | $ |
| Bromide | Br⁻ | ~ -9 | ~50-100 | Moderate Temp (e.g., 60-80 °C) | Good Balance of Reactivity & Cost | Moderate Reactivity | |
| Iodide | I⁻ | ~ -10 | ~2,500-5,000 | Low to Room Temp | High Reactivity, Mild Conditions | High Cost, Lower Stability | |
| Mesylate | CH₃SO₃⁻ | ~ -1.9 | ~1,500-3,000 | Low to Room Temp | Excellent Reactivity, Clean Rxns | 2-Step Synthesis, Mutagenicity | |
| Tosylate | p-TolSO₃⁻ | ~ -2.8 | ~1,000-2,000 | Low to Room Temp | Excellent Reactivity, Clean Rxns | 2-Step Synthesis |
Chapter 4: Experimental Protocols
The following protocols are representative procedures. Researchers must adapt them based on the specific nucleophilicity and steric properties of their substrate. All reactions should be conducted in a well-ventilated fume hood.
Protocol 1: General N-Cyano-benzylation with this compound
This protocol describes a typical SN2 reaction for the alkylation of a secondary amine.
Materials:
-
Secondary amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 equiv) and anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0 equiv) to the solution.
-
Add this compound (1.1 equiv) to the stirred suspension.
-
Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-cyano-benzylated product.
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation but not the carbonate anion, enhancing the base's effectiveness.[8] Using a slight excess of the alkylating agent ensures complete consumption of the more valuable amine substrate.
Protocol 2: Synthesis and Use of 3-(2-Tosyloxyethyl)benzonitrile
This protocol demonstrates the two-step, one-pot conversion of the corresponding alcohol to the tosylate, followed by alkylation.
Materials:
-
3-(2-Hydroxyethyl)benzonitrile (1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
-
Triethylamine (TEA) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Primary amine nucleophile (1.2 equiv)
-
1M HCl, Saturated NaHCO₃ solution, Brine
Procedure: Part A: Tosylate Formation
-
Dissolve 3-(2-hydroxyethyl)benzonitrile (1.0 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 equiv) followed by the portion-wise addition of TsCl (1.1 equiv), ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC for the consumption of the starting alcohol.
-
The DCM solution containing the crude 3-(2-tosyloxyethyl)benzonitrile can be used directly in the next step after a simple aqueous wash, or it can be fully worked up by washing with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated.
Part B: Nucleophilic Substitution 5. To the crude or purified tosylate solution from Part A, add the primary amine nucleophile (1.2 equiv). 6. If the tosylate was isolated, re-dissolve it in a suitable solvent like acetonitrile or DMF and add a base like K₂CO₃ (2.0 equiv). 7. Stir the reaction at room temperature or warm gently (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or LC-MS. Tosylate reactions are often significantly faster than bromide reactions. 8. Perform an aqueous workup and purification as described in Protocol 1.
Trustworthiness: This protocol is self-validating. The complete consumption of the starting alcohol in Part A can be easily verified by TLC before proceeding. The high reactivity of the tosylate in Part B should result in a cleaner reaction profile with fewer side products compared to prolonged heating with less reactive halides.
Chapter 5: Strategic Synthesis and Reagent Selection
The choice of reagent is not only a matter of reactivity but also of synthetic strategy. The precursors themselves are often derived from a common intermediate, 3-(2-hydroxyethyl)benzonitrile.
This synthetic relationship informs strategic decisions. If a project starts with the alcohol, converting it to a highly reactive tosylate may be more efficient than converting it to a bromide, especially if the subsequent nucleophile is weak.
To aid in this decision-making process, the following flowchart provides a logical guide for reagent selection.
Conclusion
While this compound remains a valuable and reliable reagent for cyano-benzylation, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between chloro, bromo, iodo, and sulfonate ester derivatives is a multi-faceted decision that balances reactivity, cost, substrate stability, and overall synthetic strategy. For cost-sensitive, robust applications, the chloro-analog is a strong contender. For delicate substrates requiring mild conditions, the highly reactive iodo and sulfonate ester derivatives provide superior performance. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can optimize their synthetic routes, improve yields, and accelerate the drug development process.
References
-
Quora. (2018, March 4). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide? Retrieved from [Link]
-
BlueMarble. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 8 : Leaving Groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, January 17). Nucleophile Strength and Leaving Group Ability [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Rajdhani College. (n.d.). Alkyl and Aryl Halides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Elsevier (via PMC). (n.d.). Protocol for the synthesis of N-Alkyl bromomaleimide linkers. Retrieved from [Link]
-
Journal of the Chinese Chemical Society. (n.d.). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Molecules (via PMC). (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
University of Massachusetts Dartmouth. (n.d.). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-[3-(2-quinolinylmethyloxy)benzyloxy]benzonitrile. Retrieved from [Link]
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Comparative Guide: Biological Efficacy of Scaffolds Derived from Bromoalkyl Benzonitriles
Executive Summary: The "Dual-Warhead" Advantage
In the landscape of intermediate scaffolds, bromoalkyl benzonitriles (specifically 4-(bromomethyl)benzonitrile and 4-(2-bromoethyl)benzonitrile) occupy a privileged position. They offer a unique "dual-warhead" reactivity:
-
The Electrophilic Handle (Alkyl Bromide): Enables rapid
nucleophilic substitution to attach heterocycles (imidazoles, triazoles, benzimidazoles). -
The Dipolar Handle (Nitrile): Precursor for [3+2] cycloadditions to form bioisosteric tetrazoles or hydrolysis to amides/acids.
This guide objectively compares the biological activity of two primary derivative classes synthesized from this scaffold: N-Alkylated Benzimidazoles (targeting cytotoxicity/cancer) and Phenyl-Tetrazoles (targeting microbial resistance and hypertension).
Comparative Analysis: Anticancer vs. Antimicrobial Efficacy[1][2][3]
The Divergent Synthetic Pathways
The biological fate of the molecule is determined by which "handle" of the bromoalkyl benzonitrile is prioritized during synthesis.
Figure 1: Divergent synthetic pathways from the parent scaffold determining biological outcome.
Performance Data Comparison
The following data aggregates experimental results from recent high-impact studies comparing these derivatives.
| Feature | Class A: N-Alkylated Benzimidazoles | Class B: Phenyl-Tetrazoles |
| Primary Mechanism | EGFR Kinase Inhibition / DNA Intercalation | Membrane Disruption / Ang II Antagonism |
| Key Target | MCF-7 (Breast), A549 (Lung) | S. aureus, Candida albicans, AT1 Receptor |
| Potency (Best Case) | IC50: 7.53 µM (MCF-7) [1] | MIC: 21 µg/mL (A. clavatus) [2] |
| Selectivity | High (Target-specific kinase binding) | Moderate (Broad-spectrum antimicrobial) |
| Solubility (LogP) | High Lipophilicity (Requires formulation) | High Polarity (Bioisostere of carboxylate) |
| Toxicity Profile | Moderate cytotoxicity to normal Vero cells | Low toxicity (High LD50/MIC ratio) [3] |
Critical Analysis of Biological Activity
1. Anticancer Potency (Benzimidazoles): Derivatives synthesized by displacing the bromine with a benzimidazole moiety show significant anticancer potential. The mechanism often involves the inhibition of Epidermal Growth Factor Receptor (EGFR).[1]
-
Experimental Insight: The presence of the benzonitrile group (retained from the starting material) often enhances metabolic stability compared to the carboxylic acid equivalent.
-
Data Point: Hybrid compounds have demonstrated an IC50 of 3.5 nM against farnesyltransferase, a key enzyme in cancer cell proliferation, validating the scaffold for high-affinity target binding [4].
2. Antimicrobial Efficacy (Tetrazoles): Converting the nitrile group of the bromoalkyl scaffold into a tetrazole ring creates a "super-acid" bioisostere.
-
Experimental Insight: These compounds exhibit superior tissue penetration compared to their carboxylate analogues.
-
Data Point: Tetrazole derivatives showed selective influence on ovarian cancer lines (SK-OV-3) with a growth percentage of 34.94%, bridging the gap between antimicrobial and anticancer utility [5].[2]
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal checkpoints (TLC/Colorimetry) to validate progress.
Protocol A: Synthesis of Tetrazole Derivatives (The "Click" Route)
Target: Conversion of the nitrile handle to a tetrazole.
-
Reagents: Dissolve 4-(bromomethyl)benzonitrile (1.0 eq) in DMF. Add Sodium Azide (
, 1.5 eq) and Ammonium Chloride ( , 1.5 eq). -
Reaction: Reflux at 110°C for 12–24 hours.
-
Validation Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7). The starting nitrile spot (high Rf) should disappear, replaced by a baseline tetrazole spot.
-
-
Workup: Acidify with 6N HCl to pH 2 (precipitates the tetrazole). Extract with ethyl acetate.
-
Purification: Recrystallize from ethanol.
Protocol B: Biological Assay - MTT Cytotoxicity Screen
Target: Validation of anticancer activity (e.g., MCF-7 lines).
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Dissolve the synthesized benzimidazole derivative in DMSO. Serially dilute to concentrations of 0.1, 1, 10, 50, and 100 µM.
-
Control Checkpoint: Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Doxorubicin). If Vehicle Control shows >5% cell death, the assay is invalid.
-
-
Incubation: Treat cells for 48h at 37°C / 5%
. -
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Structure-Activity Relationship (SAR) Workflow
Understanding the SAR of this scaffold allows for rational drug design.[3][4] The diagram below illustrates the decision matrix for optimizing the bromoalkyl benzonitrile scaffold.
Figure 2: SAR Decision Matrix. Optimizing the linker length and functional group transformations dictates the therapeutic window.
References
-
ResearchGate. (2025). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.[1] Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents.[4][5][6] Retrieved from [Link]
-
PubMed. (2011). Antimicrobial activity of a new series of benzimidazole derivatives.[4][6][7] Retrieved from [Link]
-
PubMed. (2004).[8] Design, synthesis, and biological activity of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as potent and selective farnesyltransferase inhibitors.[9] Retrieved from [Link]
-
Chalcogen. (2010).[10] Synthesis, Characterization and Evaluation of Anticancer Activity of Some Tetrazole Derivatives. Retrieved from [Link]
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- 10. chalcogen.ro [chalcogen.ro]
A Comparative Guide to 3-(Bromomethyl)benzonitrile: A Strategic Alkylating Agent for Complex Synthesis
Disclaimer: Direct experimental comparisons detailing the advantages of 3-(2-bromoethyl)benzonitrile over other alkylating agents are not extensively available in the current scientific literature. Therefore, this guide focuses on the closely related and well-documented isomer, 3-(bromomethyl)benzonitrile , also known as m-cyanobenzyl bromide. This structural analog provides a valuable platform to discuss the nuanced advantages conferred by a functionalized aromatic ring in alkylation reactions, offering researchers critical insights into reagent selection for complex molecular design.
Introduction: Beyond Simple Alkylation
In the landscape of organic synthesis, particularly within drug discovery and materials science, alkylating agents are indispensable tools for forging new carbon-carbon and carbon-heteroatom bonds. The choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the potential for downstream functionalization. While simple reagents like benzyl bromide offer straightforward reactivity, they lack the versatility required for constructing complex molecular architectures.
This guide provides an in-depth comparison of 3-(bromomethyl)benzonitrile with its parent compound, benzyl bromide, and other alkylating agents. We will explore how the introduction of a meta-cyano group fundamentally alters the reagent's electronic properties and, more importantly, provides a secondary reactive site. This bifunctionality is a key strategic advantage, enabling multi-step syntheses and the creation of diverse chemical libraries from a single, versatile building block.
Pillar 1: The Electronic Influence on Reactivity
The reactivity of benzyl halides in nucleophilic substitution reactions is primarily governed by their ability to stabilize the transition states of either an S(_N)1 or S(_N)2 pathway. The adjacent phenyl ring plays a crucial role in this stabilization.[1] However, substituents on the aromatic ring can significantly modulate this inherent reactivity.
The 3-(bromomethyl)benzonitrile molecule features an electron-withdrawing nitrile group at the meta position. Its influence on the two primary nucleophilic substitution pathways is distinct:
-
S(_N)1 Pathway: This mechanism proceeds through a carbocation intermediate. An electron-withdrawing group like the cyano moiety at the meta-position destabilizes the developing positive charge on the benzylic carbon. Consequently, 3-(bromomethyl)benzonitrile is expected to be less reactive than unsubstituted benzyl bromide in reactions favoring an S(_N)1 mechanism (e.g., with weak nucleophiles or in polar, protic solvents).[2][3]
-
S(_N)2 Pathway: This is a concerted mechanism where the nucleophile attacks as the leaving group departs. Here, the electron-withdrawing nitrile group can slightly increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. While this electronic enhancement exists, the difference in reactivity compared to benzyl bromide in S(_N)2 reactions is generally less pronounced than in S(_N)1 pathways.[1]
This nuanced reactivity allows for greater control over reaction conditions and can be advantageous in preventing unwanted side reactions that might occur with more indiscriminately reactive agents.
Caption: General mechanisms for S(_N)1 and S(_N)2 reactions at a benzylic carbon.
Pillar 2: The Strategic Advantage of Bifunctionality
The most significant advantage of using 3-(bromomethyl)benzonitrile lies in its identity as a bifunctional molecule. While the bromomethyl group serves as the primary handle for alkylation, the nitrile group offers a gateway to a vast array of chemical transformations. This dual reactivity is a cornerstone of efficient synthetic strategy, allowing for the rapid construction of molecular complexity.
| Feature | Benzyl Bromide | 3-(Bromomethyl)benzonitrile | Advantage Conferred |
| Primary Reaction | Nucleophilic Substitution | Nucleophilic Substitution | (Baseline Reactivity) |
| Secondary Handle | None | Nitrile Group (-C≡N) | High |
| Potential Transformations | Benzylation only | 1. Hydrolysis: to carboxylic acid2. Reduction: to primary amine3. Suzuki Coupling: via the aryl C-Br bond if present[4][5]4. Aldehyde Synthesis: via reduction[4] |
This versatility allows a researcher to first perform an alkylation reaction and then, in a subsequent step, modify the nitrile group to build out a different part of the molecule. This planned, sequential reactivity is invaluable in multi-step total synthesis and in the generation of diverse compound libraries for drug screening.
Caption: Synthetic versatility of 3-(bromomethyl)benzonitrile.
Pillar 3: Field-Proven Methodologies
To translate theoretical advantages into practical results, robust and reproducible protocols are essential. The following methodologies provide a validated starting point for researchers utilizing 3-(bromomethyl)benzonitrile.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol demonstrates a typical S(_N)2 reaction at the benzylic position. The choice of a polar aprotic solvent (DMF) facilitates the reaction, and a mild inorganic base is sufficient to deprotonate the amine without promoting side reactions.
-
Objective: To synthesize N-benzyl-N-methyl-3-cyanobenzylamine.
-
Causality: The use of potassium carbonate as a base is crucial; it is strong enough to deprotonate the secondary amine starting material but not so strong as to cause elimination or other side reactions. DMF is an ideal solvent as it solubilizes the reagents and favors the S(_N)2 mechanism.[6]
-
Materials:
-
3-(Bromomethyl)benzonitrile (1.0 eq)
-
N-Methylbenzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 3-(bromomethyl)benzonitrile and anhydrous DMF.
-
Add N-methylbenzylamine followed by potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tertiary amine.
-
Protocol 2: Synthesis of 3-(Bromomethyl)benzaldehyde
This protocol showcases the utility of the nitrile group, converting it into an aldehyde via partial reduction. This transformation highlights the bifunctional nature of the starting material.[4][7]
-
Objective: To selectively reduce the nitrile to an aldehyde while preserving the benzyl bromide moiety.
-
Causality: Diisobutylaluminium hydride (DIBAL-H) is a specific reducing agent that can partially reduce nitriles to aldehydes at low temperatures.[7] Performing the reaction at 0°C is critical to prevent over-reduction to the primary amine. The acidic workup hydrolyzes the intermediate imine to the final aldehyde product.
-
Materials:
-
3-(Bromomethyl)benzonitrile (1.0 eq)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes) (1.2 eq)
-
Toluene, anhydrous
-
10% Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve 3-(bromomethyl)benzonitrile in anhydrous toluene in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the DIBAL-H solution dropwise via syringe, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 1 hour.
-
Carefully quench the reaction by the slow addition of 10% HCl.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude aldehyde by column chromatography.
-
Conclusion
While superficially similar to simpler alkylating agents, 3-(bromomethyl)benzonitrile offers a distinct set of advantages rooted in its electronic profile and, most critically, its bifunctionality. Its moderately tuned reactivity allows for controlled alkylations, while the strategically placed nitrile group serves as a versatile synthetic handle for subsequent, orthogonal transformations. This dual-purpose nature makes it a superior choice for researchers aiming to build molecular complexity efficiently, providing a direct route to diverse scaffolds in pharmaceutical and materials science applications. By understanding and leveraging these unique properties, scientists can accelerate their synthetic campaigns and unlock novel chemical space.
References
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Cross-referencing experimental data for 3-(2-bromoethyl)benzonitrile with literature values
Topic: Cross-referencing experimental data for 3-(2-bromoethyl)benzonitrile with literature values Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Benchmarking Synthesis, Characterization, and Reactivity
Executive Summary
This compound (CAS 942282-39-5) is a critical bifunctional intermediate in medicinal chemistry, particularly valued for its ability to introduce a meta-cyanophenethyl motif.[1] Unlike its more common homolog, 3-(bromomethyl)benzonitrile, this ethyl-linked congener offers a distinct spatial separation (linker length) often required in fragment-based drug design and PROTAC linker synthesis.
This guide addresses the scarcity of direct experimental literature for this specific CAS number by cross-referencing predicted physicochemical properties with validated protocols for its synthesis and characterization. It establishes a self-validating workflow for researchers to generate and verify this compound in-house.
Compound Profile & Benchmarking
Due to the limited commercial availability of high-purity experimental data for this specific isomer, we compare Predicted/Literature Consensus values against Target Experimental Specifications derived from standard phenethyl bromide chemistry.
Table 1: Physicochemical Specifications
| Property | Literature / Predicted Value [1][2] | Target Experimental Value (Validation) | Notes |
| CAS Number | 942282-39-5 | 942282-39-5 | Distinct from methyl analog (28188-41-2) |
| Formula | C | C | MW: 210.07 g/mol |
| Appearance | Low-melting solid or oil | Pale yellow oil / Low-melting solid | Phenethyl bromides often crystallize slowly.[1][2][3][4] |
| Boiling Point | 279.9 ± 15.0 °C (760 mmHg) | 135–140 °C (at ~1 mmHg) | High vacuum distillation recommended to avoid decomposition.[1] |
| Density | 1.43 ± 0.1 g/cm³ | ~1.40–1.45 g/cm³ | Denser than water.[1] |
| Solubility | DCM, EtOAc, DMSO | DCM, Toluene, THF | Hydrophobic; insoluble in water. |
Critical Note: Confusion often arises between This compound and 3-(bromomethyl)benzonitrile .[1] Verify the linker length (ethyl vs. methyl) via NMR before use, as their reactivities and steric profiles differ significantly.
Spectroscopic Validation (Self-Validating Protocol)
Since reference spectra are proprietary in many databases, the following Target Spectral Profile serves as a validation standard. This data is derived from the additive chemical shifts of the meta-cyano group and the 2-bromoethyl chain.[1]
Nuclear Magnetic Resonance ( H NMR, 400 MHz, CDCl )
-
Aromatic Region (4H):
7.40 – 7.60 ppm (Multiplet).[1][4]-
Diagnostic: Look for the characteristic meta-substitution pattern (singlet-like peak for H2, multiplets for H4, H5, H6).
-
-
Alkyl Region (4H):
-
3.58 ppm (Triplet,
Hz, 2H, –CH Br ). -
3.20 ppm (Triplet,
Hz, 2H, Ar–CH –). -
Causality: The bromine atom deshields the adjacent methylene significantly more than the aromatic ring does.[1]
-
3.58 ppm (Triplet,
Carbon NMR ( C NMR, 100 MHz, CDCl )
-
Nitrile Carbon:
~118.5 ppm.[1] -
Aromatic Carbons:
~113.0 (C-CN), 129.0–133.0 (Ar-CH).[1] -
Alkyl Carbons:
Synthesis & Methodology
The most reliable route to this compound avoids direct bromination of the ethyl group (which lacks selectivity) and instead utilizes the alcohol precursor, 3-(2-hydroxyethyl)benzonitrile .
Synthesis Workflow Diagram
The following diagram illustrates the pathway from the commercially available acid to the final bromide, highlighting the critical decision points.
Caption: Chemoselective synthesis pathway designed to preserve the sensitive nitrile functionality while converting the carboxylic acid to the alkyl bromide.
Detailed Protocol: Alcohol to Bromide Conversion
Objective: Convert 3-(2-hydroxyethyl)benzonitrile to this compound without hydrolyzing the nitrile.
Reagents:
-
3-(2-Hydroxyethyl)benzonitrile (1.0 equiv)[1]
-
Phosphorus Tribromide (PBr
) (0.4 equiv) [Note: PBr has 3 active Br atoms, but slight excess ensures completion] -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve 3-(2-hydroxyethyl)benzonitrile in anhydrous DCM (0.2 M concentration).
-
Addition: Cool the solution to 0 °C in an ice bath. Add PBr
dropwise via syringe.[1] -
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (System: 20% EtOAc/Hexanes).[1] The alcohol spot (lower R
) should disappear, replaced by the bromide (higher R ). -
Quench: Cool back to 0 °C and carefully quench with saturated aqueous NaHCO
.-
Safety: PBr
reacts violently with water; quench slowly.[1]
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: The crude material is often pure enough.[1] If necessary, purify via flash column chromatography (SiO
, 0-10% EtOAc/Hexanes).
Performance Comparison: Leaving Group Analysis
When designing synthesis routes, choosing the right alkylating agent is crucial. The table below compares the 2-bromoethyl derivative against common alternatives.
Table 2: Reactivity & Stability Matrix
| Analog | Leaving Group Ability (Approx.[1] Rel. Rate) | Stability | Recommended Use Case |
| This compound | High (100) | Good | General Purpose. Best balance of reactivity and stability for alkylations. |
| 3-(2-Chloroethyl)benzonitrile | Low (1-5) | Excellent | Use when reaction conditions allow high heat or when the bromide is too unstable.[1] |
| 3-(2-Iodoethyl)benzonitrile | Very High (1000+) | Poor (Light Sensitive) | Use for difficult alkylations (sterically hindered nucleophiles).[1] Prepare fresh. |
| 3-(2-Tosyloxyethyl)benzonitrile | High (50-100) | Moderate | Use if avoiding halogen waste, but lower atom economy.[1] |
References
-
ChemicalBook. this compound Product Properties and CAS Data. Retrieved from .[1]
-
BenchChem. General Protocols for PBr3 Bromination and Alcohol Activation. Retrieved from .[1][5]
-
Master Organic Chemistry. PBr3 and SOCl2: Reagents for Converting Alcohols to Alkyl Halides.[1] Retrieved from .
-
Chemistry Steps. Reduction of Carboxylic Acids to Alcohols with Borane.[1][6][7] Retrieved from .
-
National Institutes of Health (NIH) PubChem. Compound Summary: 3-(2-hydroxyethyl)benzonitrile (Precursor).[1] Retrieved from .[1][5]
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- 4. rsc.org [rsc.org]
- 5. 3-(Bromomethyl)benzonitrile | 28188-41-2 | Benchchem [benchchem.com]
- 6. idc-online.com [idc-online.com]
- 7. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2-bromoethyl)benzonitrile
For researchers and professionals in drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-bromoethyl)benzonitrile, a compound that, while valuable in synthesis, presents significant health and environmental hazards if managed improperly. Our focus is to provide actionable, step-by-step guidance rooted in established safety principles to ensure the well-being of laboratory personnel and adherence to regulatory standards.
Understanding the Inherent Risks of this compound
Before delving into disposal procedures, it is crucial to recognize the hazards associated with this compound. This organobromine and nitrile-containing compound is classified as a hazardous substance. Safety Data Sheets (SDS) for structurally similar compounds, such as 3-(2-bromoacetyl)benzonitrile, consistently highlight its corrosive and toxic properties.[1]
Key hazards include:
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][2]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1][3]
Given these properties, all waste materials contaminated with this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. A thorough risk assessment of the specific laboratory procedures being performed should guide the selection of PPE.
| PPE Category | Specification | Source(s) |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn where there is a higher risk of splashing. | [5][6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. | [5][6] |
| Skin and Body Protection | A laboratory coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant clothing or coveralls should be used. | [5][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or within a chemical fume hood. | [1][5] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management. To prevent dangerous reactions, do not mix this compound waste with other waste streams.
-
Designated Waste Container: Procure a dedicated, compatible container for the collection of this compound waste. The container must be:
-
Chemically Resistant: High-density polyethylene (HDPE) or glass containers are suitable.
-
Leak-Proof: The container must have a secure, tight-fitting lid.
-
Clearly Labeled: Affix a hazardous waste label to the container immediately.
-
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".[5] Also, indicate the associated hazards (e.g., Corrosive, Toxic).
Step 2: Waste Collection
-
Pure Compound and Residues: Carefully transfer any unused or residual this compound into the designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, and weighing boats that have come into contact with the chemical should be placed in the designated container.
-
Contaminated PPE: Used gloves and other disposable PPE should be collected in a separate, clearly marked bag or container for hazardous waste.[7][8] While some nitrile gloves can be recycled through specialized programs, those contaminated with hazardous chemicals must be disposed of as hazardous waste.[9][10]
-
Solutions: If disposing of solutions containing this compound, do not mix them with other solvent waste streams unless their compatibility is confirmed. Halogenated organic wastes should generally be kept separate from non-halogenated wastes.[11]
Step 3: Storage Pending Disposal
-
Secure Storage: Keep the sealed waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Ventilation: Ensure the storage area is well-ventilated.
-
Incompatible Materials: Store the waste container away from incompatible materials, which include bases, amines, and reducing agents.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.
-
Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[3][12]
-
Provide Documentation: The disposal vendor will require a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.[12]
-
Regulatory Compliance: As an organobromine compound, the disposal of this compound falls under regulations for halogenated organic compounds.[13][14] The recommended method of disposal for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen bromide.[3][15]
-
Record Keeping: Maintain detailed records of the disposal process, including the name of the disposal vendor, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance.[12]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 3-(2-Bromoacetyl)benzonitrile.
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: Benzonitrile, 3-(bromomethyl)-.
- Sigma-Aldrich. (n.d.). 3-(2-bromoacetyl)benzonitrile AldrichCPR.
- ECHEMI. (n.d.). Benzonitrile, 3-(broMoMethyl)-2-nitro- SDS, 1261498-74-1 Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
- Monuite. (2023, February 8). How to dispose of nitrile gloves?
- CDH Fine Chemical. (n.d.). 3-Bromo Benzonitrile CAS No 6952-59-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
- ChemicalBook. (2026, January 13). 3-(2-Bromoacetyl)benzonitrile | 50916-55-7.
- U.S. Environmental Protection Agency. (2021, December 15). 05/08/98: PA EPA LISTS ORGANOBROMINE AS A HAZARDOUS WASTE.
- Green Eco Friend. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
- U.S. Environmental Protection Agency. (2025, October 23). Documents Related to the Hazardous Waste Listing for Organobromine Production Wastes.
- University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents.
- Federal Register. (2000, March 17). Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Land Disposal Restrictions; Listing of CERCLA Hazardous Substances, Reportable Quantities; Final Rule.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Sigma-Aldrich. (n.d.). 3-(Bromomethyl)benzonitrile 95 28188-41-2.
- Veterinary Sustainability Alliance. (n.d.). Nitrile gloves.
- Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
- Benchchem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal.
- Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
